molecular formula C21H30O5 B1197410 14-Deoxypoststerone CAS No. 10162-99-9

14-Deoxypoststerone

Cat. No.: B1197410
CAS No.: 10162-99-9
M. Wt: 362.5 g/mol
InChI Key: VNLQNGYIXVTQRR-NQPIQAHSSA-N
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Description

Poststerone is a naturally occurring C21 ecdysteroid and a major in vivo metabolite of the widely studied phytoecdysteroid 20-hydroxyecdysone (20E) . It is characterized by a steroid nucleus but lacks the side chain of its parent compound, formed through oxidative cleavage between C-20 and C-22 . Research indicates that Poststerone is not merely an inactivation product but possesses significant biological activity of its own. A key area of investigation is its anabolic effect on skeletal muscle. Studies in developing rats have shown that Poststerone administration increases the cross-sectional area (CSA) of muscle fibers in a muscle-specific manner . While its effect on type I and IIa fibers in the soleus muscle was less pronounced than 20E, Poststerone was more effective than 20E at increasing the CSA of all four fiber types (I, IIa, IIx, IIb) in the extensor digitorum longus (EDL) muscle . Furthermore, like 20E, Poststerone increased the number of myonuclei in the EDL, suggesting it may influence muscle growth and repair . The mechanism behind its activity may involve the activation of key signaling pathways; it has been identified as an activator of Protein Kinase B (Akt) , a central regulator of cell growth and protein synthesis. From a pharmacokinetic perspective, Poststerone has been found to have a significantly higher bioavailability (~18.7%) in rats compared to its parent compound, 20E, and undergoes a complex metabolic process involving an enterohepatic cycle . This improved bioavailability, combined with its distinct biological effects, makes Poststerone a valuable compound for research. It is used to delineate the mechanism of action of phytoecdysteroids and to explore the role of metabolites in mediating the anabolic and therapeutic potential of this class of molecules in mammalian systems . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10162-99-9

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21-/m1/s1

InChI Key

VNLQNGYIXVTQRR-NQPIQAHSSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O

Synonyms

poststerone
pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)-

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 14-Deoxypoststerone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone, a C21 ecdysteroid, is a significant metabolite of the widely studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E). As a compound demonstrating biological activity, understanding its synthesis is crucial for further research into its pharmacological potential. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, focusing on the oxidative cleavage of the side chain from a suitable precursor. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to aid researchers in the replication and further exploration of this synthesis.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves a two-stage process:

  • Preparation of the Precursor: Synthesis of 14-deoxy-20-hydroxyecdysone.

  • Oxidative Cleavage: Cleavage of the C20-C22 bond in the side chain of 14-deoxy-20-hydroxyecdysone to yield this compound.

While direct synthesis protocols for this compound are not extensively detailed in publicly available literature, the synthesis of its close analogue, poststerone (which possesses a hydroxyl group at the C-14 position), from 20-hydroxyecdysone is documented. The methodologies employed for poststerone synthesis, primarily through oxidative cleavage, can be adapted for the synthesis of this compound from its corresponding 14-deoxy precursor.

Precursor Synthesis: 14-deoxy-20-hydroxyecdysone

The synthesis of the precursor, 14-deoxy-20-hydroxyecdysone, has been described in the literature and is a critical first step.[1] This compound serves as the direct starting material for the subsequent oxidative cleavage reaction.

Oxidative Cleavage of the Steroid Side Chain

The key transformation in the synthesis of this compound is the oxidative cleavage of the vicinal diol in the side chain of 14-deoxy-20-hydroxyecdysone. Several methods can be employed for this purpose, with Jones oxidation and periodate (B1199274) cleavage being the most prominent.

Method 1: Jones Oxidation

Jones oxidation is a robust method for the oxidation of secondary alcohols to ketones and can also effect the cleavage of vicinal diols.[2][3][4][5] The reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent).

Experimental Protocol (General for Jones Oxidation):

  • Reagent Preparation: The Jones reagent is typically prepared by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water.

  • Reaction Setup: The substrate, 14-deoxy-20-hydroxyecdysone, is dissolved in a suitable solvent, typically acetone.

  • Oxidation: The Jones reagent is added dropwise to the solution of the substrate at a controlled temperature, often at 0°C or room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched, often with isopropanol, to destroy any excess oxidant. The chromium salts are then removed by filtration. The filtrate is typically neutralized and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data:

ParameterValue/RangeReference
Oxidant Jones Reagent (CrO₃/H₂SO₄/H₂O)[2][3]
Solvent Acetone[2]
Temperature 0°C to Room Temperature[2]
Typical Yields Not Reported for this specific reaction
Method 2: Periodate Cleavage

Sodium periodate (NaIO₄) is a milder and more selective reagent for the oxidative cleavage of vicinal diols.[6][7] This method is often preferred for substrates with other sensitive functional groups.

Experimental Protocol (General for Periodate Cleavage):

  • Reaction Setup: The substrate, 14-deoxy-20-hydroxyecdysone, is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.

  • Oxidation: An aqueous solution of sodium periodate is added to the substrate solution. The reaction is typically stirred at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data:

Periodate cleavage reactions are known for their high yields and selectivity.

ParameterValue/RangeReference
Oxidant Sodium Periodate (NaIO₄)[6][7]
Solvent Alcohol/Water or THF/Water[6]
Temperature Room Temperature[6]
Typical Yields High (often >90% for simple diols)[7]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process. The following diagram illustrates the logical workflow of the synthesis.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cleavage Oxidative Cleavage cluster_purification Purification and Analysis Start Starting Materials Precursor 14-deoxy-20-hydroxyecdysone Start->Precursor Multi-step Synthesis Oxidation Oxidative Cleavage (e.g., Jones Oxidation or Periodate) Precursor->Oxidation Product This compound Oxidation->Product Purification Chromatographic Purification Product->Purification Analysis Structural Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram provides a more detailed visualization of the experimental steps involved in the synthesis.

Experimental_Workflow A Dissolve 14-deoxy-20-hydroxyecdysone in Acetone B Cool to 0°C A->B C Add Jones Reagent Dropwise B->C D Monitor Reaction by TLC C->D E Quench with Isopropanol D->E F Filter to Remove Cr Salts E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Characterize by NMR and MS H->I

Caption: Experimental workflow for Jones oxidation synthesis.

Conclusion

The synthesis of this compound is achievable through the oxidative cleavage of the side chain of its precursor, 14-deoxy-20-hydroxyecdysone. While specific optimized protocols for this exact transformation are not widely published, established methods such as Jones oxidation and periodate cleavage provide a strong foundation for its synthesis. This guide offers the necessary theoretical background, general experimental procedures, and visual aids to empower researchers in the chemical synthesis and further investigation of this intriguing ecdysteroid metabolite. Further experimental work is warranted to determine the optimal reaction conditions and to fully characterize the quantitative aspects of this synthesis.

References

Technical Guide: Elucidation of the Chemical Structure of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a compound named "14-Deoxypoststerone" is not described in publicly accessible scientific literature or chemical databases. The following guide, therefore, outlines a comprehensive and generalized methodology for the chemical structure elucidation of a novel steroid, using "this compound" as a hypothetical subject. The data presented are illustrative and representative of what would be expected for a steroid-like molecule.

Introduction

The elucidation of a novel chemical structure is a cornerstone of natural product chemistry and drug discovery. This process involves a synergistic application of spectroscopic, spectrometric, and computational techniques to assemble a complete and stereochemically defined molecular structure. This guide details a systematic workflow for the structural characterization of a hypothetical steroid, "this compound," from initial isolation to final structural confirmation.

Experimental Workflow for Structure Elucidation

The overall process for elucidating the structure of a novel compound like this compound follows a logical progression from isolation to the application of various analytical techniques.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Analysis & Structure Proposal cluster_3 Stereochemistry & Confirmation Isolation Isolation from Source Purification Chromatographic Purification (HPLC, Flash) Isolation->Purification Purity_Assessment Purity Assessment (LC-MS, NMR) Purification->Purity_Assessment MS Mass Spectrometry (HRMS, MS/MS) Purity_Assessment->MS NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Purity_Assessment->NMR Data_Integration Integration of All Data MS->Data_Integration NMR->Data_Integration Other_Spectroscopy Other Techniques (IR, UV-Vis) Fragment_Assembly Fragment Assembly Data_Integration->Fragment_Assembly Structure_Proposal Propose Planar Structure Fragment_Assembly->Structure_Proposal Stereo_Analysis Stereochemical Analysis (NOESY, ROESY) Structure_Proposal->Stereo_Analysis Computational Computational Chemistry (DFT, NMR Prediction) Stereo_Analysis->Computational Confirmation Structure Confirmation (X-ray Crystallography or Total Synthesis) Computational->Confirmation

Figure 1: General workflow for the structure elucidation of a novel compound.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a new compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in identifying key structural motifs.

Experimental Protocol: HRMS and MS/MS

  • Sample Preparation: A 1 mg/mL stock solution of purified this compound is prepared in methanol. This is further diluted to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HRMS Acquisition: The instrument is operated in TOF-MS mode with a mass range of m/z 100-1000. A known standard (e.g., leucine (B10760876) enkephalin) is used as a lock mass for high mass accuracy.

  • MS/MS Acquisition: Data-dependent acquisition is used to trigger fragmentation of the most intense ions from the full scan. Collision-induced dissociation (CID) is performed using argon as the collision gas, with a collision energy ramp (e.g., 10-40 eV).

Data Presentation: Mass Spectrometry Data for this compound

ParameterObserved ValueInterpretation
Molecular Ion [M+H]⁺ m/z 303.2318
Calculated Mass 303.2324 for C₂₀H₃₀O₂
Mass Accuracy -2.0 ppmConfirms the molecular formula as C₂₀H₃₀O₂.
Degrees of Unsaturation 6Consistent with a steroidal tetracyclic core.
Key MS/MS Fragments m/z 285.2211, 267.2109, 245.1900Successive losses of H₂O and other neutral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D NMR:

    • ¹H NMR: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.

    • ¹³C NMR: 1024-2048 scans, spectral width of 240 ppm, relaxation delay of 2 s.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, essential for determining relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)
138.51.55 (m), 1.65 (m)C2, C10
222.11.80 (m), 1.95 (m)C1, C3
3200.1--
444.32.30 (m), 2.45 (m)C3, C5, C10
546.81.50 (dd, 12.1, 4.5)C4, C6, C10
............
1812.10.85 (s)C12, C13, C17
1919.41.20 (s)C1, C5, C9, C10
2029.72.15 (s)C17, C21
2168.2--

Note: Data is illustrative and represents typical chemical shifts for a steroid nucleus with a ketone and a side chain.

Assembling the Structure

The data from MS and NMR are integrated to build the final structure.

Structure_Assembly Molecular_Formula Molecular Formula C₂₀H₃₀O₂ (from HRMS) NMR_Fragments NMR Spin Systems (from COSY & HSQC) Molecular_Formula->NMR_Fragments HMBC_Connections Connect Fragments (using HMBC) NMR_Fragments->HMBC_Connections Planar_Structure Proposed Planar Structure HMBC_Connections->Planar_Structure Stereochemistry Define Stereochemistry (from NOESY) Planar_Structure->Stereochemistry Final_Structure Final 3D Structure of This compound Stereochemistry->Final_Structure

Figure 2: Logical flow for assembling the chemical structure from spectroscopic data.
  • Molecular Formula: Established by HRMS as C₂₀H₃₀O₂.

  • Functional Groups: ¹³C NMR chemical shifts at δC 200.1 suggest a ketone. IR spectroscopy would confirm this with a strong absorption around 1710 cm⁻¹. The remaining oxygen is likely part of a hydroxyl or ether, determined by further NMR analysis.

  • Carbon Skeleton: Analysis of 2D NMR data (COSY, HSQC, HMBC) allows for the assembly of the carbon framework, characteristic of a steroid nucleus. The "14-Deoxy" nomenclature implies the absence of a substituent at the C-14 position, which would be confirmed by a methine or methylene (B1212753) signal at this position in the NMR.

  • Stereochemistry: NOESY/ROESY correlations are used to determine the relative stereochemistry of the chiral centers. For instance, a strong NOE between the C-18 and C-19 methyl protons and other axial protons would confirm the trans-fusion of the B/C and C/D rings.

  • Absolute Configuration: If the compound is chiral and enantiomerically pure, X-ray crystallography is the gold standard for determining the absolute configuration. If crystals are not available, comparison of experimental and computationally predicted electronic circular dichroism (ECD) spectra can be employed.

Conclusion

The structural elucidation of a novel compound such as "this compound" is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. A logical and systematic approach, as outlined in this guide, ensures the unambiguous determination of the molecular formula, connectivity, and stereochemistry, paving the way for further investigation into its biological activity and potential as a therapeutic agent.

An In-Depth Technical Guide to 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound and a notable metabolite of the phytoecdysteroid, 20-hydroxyecdysone (B1671079). As a derivative of poststerone, this compound is of significant interest to researchers in the fields of endocrinology, pharmacology, and drug development due to its potential biological activities, which may parallel or diverge from its parent compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and available data on its biological context.

Chemical Identity and Nomenclature

IUPAC Name: (2β,3β,5β)-2,3-Dihydroxypregn-7-ene-6,20-dione

Synonyms:

  • alpha-14-Deoxy poststerone

  • This compound

CAS Number: 1360460-98-5

Chemical Formula: C₂₁H₃₀O₄

Molecular Weight: 346.46 g/mol

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₁H₃₀O₄[1]
Molecular Weight 346.46[1]
CAS Number 1360460-98-5[1]

Biological Context and Metabolism

This compound is a recognized metabolite of 20-hydroxyecdysone.[1][2] The metabolic pathway involves two primary reactions: dehydroxylation at the C-14 position and cleavage of the side-chain between C-20 and C-22.[1] This biotransformation is significant as it alters the structure and potential activity of the parent ecdysteroid.

The metabolic pathway can be visualized as follows:

Metabolic Pathway of 20-Hydroxyecdysone tothis compound 20-Hydroxyecdysone 20-Hydroxyecdysone Poststerone Poststerone 20-Hydroxyecdysone->Poststerone Side-chain cleavage (C20-C22) This compound This compound Poststerone->this compound Dehydroxylation (C-14)

Metabolism of 20-Hydroxyecdysone

Experimental Protocols

Synthesis of this compound from 20-Hydroxyecdysone

A referenced method for the synthesis of this compound involves the following steps:

  • Starting Material: 20-Hydroxyecdysone (20E)

  • Reaction: Treatment of 20E with Zinc (Zn) powder in glacial acetic acid.

  • Conditions: The reaction mixture is stirred at 67°C overnight.

  • Purification: The resulting product is purified using column chromatography with a solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), with a gradual increase in the polarity.[2]

This process yields this compound.[2]

Note: This is a general outline. For precise experimental details, including reagent quantities, reaction monitoring, and full purification and characterization protocols, it is essential to consult the primary literature.

Quantitative Data

Studies on the urinary excretion of 20-hydroxyecdysone and its metabolites have provided some quantitative data for this compound. Following oral administration of 20-hydroxyecdysone, this compound is detected in urine.

ParameterValueNotes
Urinary Detection Detected as a metabolite following 20-hydroxyecdysone administration.

Further quantitative data regarding receptor binding affinities, IC50 values in various assays, and other pharmacological parameters are not extensively available in the public domain and represent an area for future research.

Signaling Pathways and Biological Activity

The precise signaling pathways and biological activities of this compound are not yet fully elucidated. However, as a metabolite of 20-hydroxyecdysone, it is hypothesized to play a role in the anabolic and performance-enhancing effects attributed to its parent compound. The anabolic activity of ecdysteroids is an area of active investigation.

The general workflow for investigating the biological activity of a compound like this compound would typically involve the following stages:

Biological Activity Investigation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action Receptor_Binding Receptor Binding Assays Cell_Based Cell-Based Assays (e.g., muscle cells) Receptor_Binding->Cell_Based Gene_Expression Gene Expression Analysis Cell_Based->Gene_Expression Animal_Models Animal Models (e.g., rodents) Gene_Expression->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Efficacy_Studies Efficacy and Safety Studies Pharmacokinetics->Efficacy_Studies Pathway_Analysis Signaling Pathway Identification Efficacy_Studies->Pathway_Analysis

Workflow for Investigating Biological Activity

Conclusion

This compound is an intriguing steroid metabolite with potential for significant biological activity. While current knowledge is primarily centered on its identity and role as a metabolite of 20-hydroxyecdysone, the field is ripe for further investigation. Detailed studies into its synthesis, purification, quantitative biological activities, and specific signaling pathways are necessary to fully understand its pharmacological profile and potential applications in research and drug development. This guide serves as a foundational resource for professionals embarking on the study of this promising compound.

References

A Technical Guide to 14-Deoxypoststerone: Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a C21 steroid and a notable metabolite of 20-hydroxyecdysone (B1671079) (ecdysterone), a naturally occurring ecdysteroid found in various plants and insects. While ecdysterone itself has garnered significant attention for its diverse pharmacological effects, including anabolic and adaptogenic properties, the biological relevance of its metabolites is an emerging area of research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its metabolic origins and analytical detection.

Discovery and Metabolic Context

The discovery of this compound is intrinsically linked to the study of ecdysterone metabolism in mammals. Early investigations into the fate of ingested ecdysterone revealed a complex pattern of biotransformation, leading to the identification of several metabolites. This compound was identified as a urinary metabolite in humans and other mammals following the administration of ecdysterone.[1][2][3][4][5]

The formation of this compound involves two key metabolic transformations of ecdysterone: dehydroxylation at the C-14 position and cleavage of the C20-C22 bond in the side chain, which results in the formation of poststerone, the immediate precursor to this compound.[1]

Metabolic Pathway of Ecdysterone to this compound

Metabolic Pathway of Ecdysterone Metabolic Conversion of Ecdysterone to this compound Ecdysterone 20-Hydroxyecdysone (Ecdysterone) 14-Deoxy-ecdysterone 14-Deoxy-20-hydroxyecdysone Ecdysterone->14-Deoxy-ecdysterone 14-Dehydroxylation Poststerone Poststerone Ecdysterone->Poststerone Side-chain cleavage (C20-C22) This compound This compound 14-Deoxy-ecdysterone->this compound Side-chain cleavage (C20-C22) Poststerone->this compound 14-Dehydroxylation

Metabolic conversion of ecdysterone to this compound.

Isolation and Characterization

The isolation of this compound has primarily been achieved from biological matrices, such as urine, as part of metabolic studies. There are currently no widespread, standardized protocols for its synthesis.

Analytical Methods for Identification and Quantification

The definitive identification and quantification of this compound have been accomplished using advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5]

This protocol is based on the methodology described in studies of ecdysterone metabolism.[2][3][5]

Objective: To identify and quantify this compound in human urine samples.

Materials:

  • Human urine samples

  • This compound reference standard (if available)

  • Internal standard (e.g., a structurally similar steroid not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Centrifuge urine samples to remove particulate matter.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient elution program to separate the analytes.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data from Human Studies

The following table summarizes the quantitative data on the urinary excretion of this compound after a single oral dose of 50 mg of ecdysterone in human volunteers.[2][3][5]

ParameterValueReference
Maximum Concentration (Cmax) 0.1–1.5 µg/mL[2][3][5]
Time to Maximum Concentration (Tmax) 23.3–41.3 hours[2][3][5]
Cumulative Urinary Excretion ~1.5% of ingested ecdysterone dose[2][3][5]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and signaling pathways directly modulated by this compound. The biological effects of ecdysteroids have been predominantly attributed to the parent compound, ecdysterone. Ecdysterone is known to exert its effects through various mechanisms, including interaction with the estrogen receptor beta (ERβ) and modulation of the PI3K/Akt signaling pathway.[6]

The biological significance of this compound, if any, remains to be elucidated. It may represent an inactive metabolite destined for excretion, or it could possess its own unique biological activities that have yet to be discovered. Further research is required to determine if this compound interacts with any cellular targets and elicits a physiological response.

Experimental Workflow for Investigating Biological Activity

The following workflow outlines a potential approach to investigate the biological activity of this compound, should a sufficient quantity of the pure compound become available.

Biological Activity Workflow Proposed Workflow for Investigating the Biological Activity of this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Receptor_Binding Receptor Binding Assays (e.g., ERβ, Androgen Receptor) Cell-based_Assays Cell-based Assays (e.g., muscle, bone, fat cells) Receptor_Binding->Cell-based_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Cell-based_Assays->Gene_Expression Animal_Models Animal Models (e.g., rodent models of muscle growth, metabolic disorders) Gene_Expression->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Animal_Models->Toxicology Synthesis Chemical Synthesis or Isolation of This compound Synthesis->Receptor_Binding Synthesis->Cell-based_Assays

Proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a confirmed metabolite of ecdysterone, and its detection and quantification in human urine have been well-documented. While its metabolic origin is understood, significant gaps remain in our knowledge regarding its specific biological functions. Future research should focus on the following areas:

  • Development of a synthetic route: A reliable synthetic method would provide the necessary quantities of pure this compound for in-depth biological studies.

  • Investigation of biological activity: In vitro and in vivo studies are needed to determine if this compound possesses any pharmacological activity, either similar to or distinct from ecdysterone.

  • Elucidation of its role in ecdysterone's overall effect: Understanding the contribution of its metabolites is crucial for a complete picture of the pharmacological profile of ecdysterone.

The study of this compound and other ecdysterone metabolites represents a promising frontier in the field of natural product pharmacology and drug development.

References

An In-depth Technical Guide to 14-Deoxypoststerone: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxypoststerone is a steroid molecule of interest within the scientific community, particularly in the fields of endocrinology and pharmacology. As a derivative of poststerone, it is a subject of research for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers engaged in the study of this and related steroid compounds.

Chemical Identity and Physical Properties

This compound is a C21 steroid, structurally related to poststerone. The removal of the hydroxyl group at the C-14 position distinguishes it from its parent compound. While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R,5R,9R,10R,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diolInferred from structure
CAS Number 1360460-98-5[Vendor Information]
Molecular Formula C₂₁H₃₀O₄[1]
Molecular Weight 346.46 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, acetone, and acetonitrile. Limited solubility in water.General steroid properties

Chemical Structure

The chemical structure of this compound is presented below in a 2D format.

G C1 C C2 C C3 C C4 C C5 C C6 C C1_C2 C2_C3 C3_C4 C4_C5 C5_C6 C6_C1 C7 C C8 C C9 C C10 C C11 C C5_C7 C7_C8 C8_C9 C9_C10 C10_C11 C11_C6 C12 C C13 C C14 C C8_C12 C12_C13 C13_C14 C14_C9 C15 C C16 C C13_C15 C15_C16 C16_C14 C17 C C15_C17 C18 C C12_C18 C19 C C10_C19 C20 C C17_C20 O1 O C20_O1 = C21 C C20_C21 O2 OH C2_O2 O3 OH C3_O3

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Theoretical)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to methyl protons (C18, C19, C21), methylene (B1212753) and methine protons of the steroid backbone, and protons adjacent to hydroxyl and carbonyl groups.
¹³C NMR Signals for the carbonyl carbon (C20), carbons of the steroid rings, and methyl carbons (C18, C19, C21). The absence of a signal for a carbon attached to a hydroxyl group at C-14 would be a key feature.
IR Spectroscopy Characteristic absorption bands for O-H stretching (from the hydroxyl groups), C-H stretching (from the aliphatic backbone), and a strong C=O stretching (from the acetyl group).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight (346.46). Fragmentation patterns would be indicative of the steroid ring structure and the loss of the acetyl group.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of steroid compounds like this compound. These are intended as a guide and would require optimization for this specific molecule.

Synthesis of Poststerone Analogues

A general workflow for the synthesis of a poststerone analogue such as this compound would typically involve a multi-step chemical synthesis starting from a commercially available steroid precursor.

G Start Steroid Precursor Step1 Introduction of Functional Groups Start->Step1 Step2 Modification of the Side Chain Step1->Step2 Step3 Deoxygenation at C-14 Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

A potential synthetic route could involve the selective deoxygenation of a 14-hydroxy steroid precursor. This might be achieved through methods such as Barton-McCombie deoxygenation or by conversion of the hydroxyl group to a good leaving group followed by reductive cleavage.

Purification of Steroid Compounds

Purification of steroid compounds like this compound is crucial to remove impurities and by-products from the synthesis. Chromatographic techniques are most commonly employed.

Table 3: Common Purification Techniques for Steroids

TechniqueDescription
Column Chromatography A versatile method using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC) A high-resolution technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC with a C18 column is often effective for steroids.
Thin-Layer Chromatography (TLC) A quick and inexpensive method for monitoring reaction progress and assessing purity.
Analytical Methods for Steroid Analysis

A variety of analytical techniques can be used for the identification and quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Extraction Extraction from Matrix Derivatization Derivatization (optional) Extraction->Derivatization PurifiedSample GC Gas Chromatography (GC) Derivatization->GC LC Liquid Chromatography (LC) Derivatization->LC MS Mass Spectrometry (MS) GC->MS LC->MS NMR NMR Spectroscopy IR IR Spectroscopy PurifiedSample->NMR PurifiedSample->IR

Caption: Common analytical workflow for steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility prior to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like steroids without the need for derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of steroid molecules.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule.

Biological Activity and Signaling Pathways (Hypothesized)

The biological activity of this compound has not been extensively characterized. However, based on its structural similarity to poststerone, which is a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079), it is hypothesized to possess anabolic properties.[2] 20-hydroxyecdysone is known to exert its effects through various signaling pathways, and it is plausible that this compound could act through similar mechanisms.

A potential signaling pathway for the anabolic effects of this compound could involve the activation of protein kinase B (Akt), a key regulator of cell growth and protein synthesis.

G cluster_0 Cell Membrane Receptor Membrane Receptor (e.g., GPCR) PI3K PI3K Receptor->PI3K Activation Deoxypoststerone This compound Deoxypoststerone->Receptor Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis Increased Protein Synthesis (Anabolic Effect) mTOR->ProteinSynthesis

Caption: Hypothesized signaling pathway for this compound.

This proposed pathway suggests that this compound may bind to a cell surface receptor, leading to the activation of the PI3K/Akt/mTOR signaling cascade, which is a central pathway in regulating muscle protein synthesis and hypertrophy. Further experimental validation is required to confirm this hypothesis.

Conclusion

This compound remains a molecule with underexplored potential. This technical guide has consolidated the available information on its physical and chemical properties and provided a framework of generalized experimental protocols for its study. The presented theoretical data and hypothesized biological activities are intended to stimulate further research into this and related steroid compounds. As more data becomes available, a more complete understanding of the properties and functions of this compound will emerge, potentially leading to new applications in pharmacology and drug development.

References

Spectroscopic Data of 14-Deoxypoststerone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound and a known metabolite of ecdysterone, a naturally occurring ecdysteroid. As a derivative of poststerone, it is of interest to researchers in the fields of endocrinology, pharmacology, and drug development for its potential biological activities. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of experimental data in the public domain, this guide focuses on predicted values to aid in the identification and characterization of this compound.

Chemical Structure

IUPAC Name: (2S,3R,5R,9R,10R,13S,17S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

Molecular Formula: C₂₁H₃₀O₄

Molecular Weight: 346.46 g/mol

The structure of this compound is characterized by a tetracyclic steroid core, differing from its parent compound, poststerone, by the absence of a hydroxyl group at the C-14 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H-23.8 - 4.2m
H-33.5 - 3.9m
H-75.8 - 6.0d
H-18 (CH₃)0.8 - 1.0s
H-19 (CH₃)1.0 - 1.2s
H-21 (CH₃)2.1 - 2.3s
Other H1.2 - 2.5m

Note: Predicted chemical shifts for the steroid backbone protons are complex and often overlap. The values presented are estimates and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Atom NumberPredicted Chemical Shift (ppm)
C-265 - 75
C-365 - 75
C-545 - 55
C-6 (C=O)195 - 205
C-7120 - 130
C-8160 - 170
C-1035 - 45
C-1340 - 50
C-1445 - 55
C-1760 - 70
C-18 (CH₃)15 - 25
C-19 (CH₃)15 - 25
C-20 (C=O)205 - 215
C-21 (CH₃)30 - 35
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Ion [M]⁺ m/z 346.21
[M+H]⁺ m/z 347.22
[M+Na]⁺ m/z 369.20
Key Fragmentation Ions
[M-H₂O]⁺m/z 328.21
[M-2H₂O]⁺m/z 310.20
[M-CH₃CO]⁺m/z 303.20
[M-H₂O-CH₃CO]⁺m/z 285.19

Note: Fragmentation patterns are highly dependent on the ionization technique (e.g., ESI, APCI) and collision energy.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohols)3200 - 3600Strong, Broad
C-H Stretch (Alkanes)2850 - 3000Medium-Strong
C=O Stretch (Ketones)1690 - 1725 (C-20)Strong
C=O Stretch (α,β-unsaturated)1650 - 1680 (C-6)Strong
C=C Stretch (Alkene)1600 - 1650Medium
C-O Stretch (Alcohols)1000 - 1250Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a steroid-like compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion (or a protonated/adducted species) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in an appropriate liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty instrument or the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the metabolic context and a general analytical workflow for this compound.

metabolic_pathway Poststerone Poststerone (C₂₁H₃₀O₅) Deoxypoststerone This compound (C₂₁H₃₀O₄) Poststerone->Deoxypoststerone Reduction of C-14 Hydroxyl analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Isolation Isolation & Purification NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR MS Mass Spectrometry (MS, MS/MS) Isolation->MS IR Infrared Spectroscopy Isolation->IR Data Data Correlation NMR->Data MS->Data IR->Data Structure Structure Elucidation Data->Structure

Hypothetical Mechanism of Action for 14-Deoxypoststerone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available data on "14-deoxypoststerone" is limited. This document presents a hypothesized mechanism of action based on the structural implications of its nomenclature and the known pharmacology of similar steroid molecules. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and intended to serve as a framework for the potential investigation of this compound.

Executive Summary

This compound is a putative steroidal compound for which a definitive mechanism of action has not been elucidated in the public domain. Based on its name, which suggests a structural relationship to progesterone (B1679170) and other steroid hormones, it is hypothesized that this compound primarily functions as a modulator of the Mineralocorticoid Receptor (MR) . A secondary hypothesis posits potential interaction with the G Protein-Coupled Estrogen Receptor (GPR30/GPER) . This guide outlines these hypotheses, presents illustrative data for its potential pharmacological profile, provides detailed experimental protocols for its characterization, and visualizes the proposed signaling pathways and experimental workflows.

Primary Hypothesis: this compound as a Mineralocorticoid Receptor Antagonist

The primary hypothesis is that this compound acts as an antagonist of the Mineralocorticoid Receptor (MR), a nuclear receptor historically known as the aldosterone (B195564) receptor.[1] The MR is a ligand-activated transcription factor crucial in regulating blood pressure and mineral homeostasis.[2] Pathological overactivation of the MR is implicated in various cardiovascular and renal diseases.[3] Non-steroidal MR antagonists have been developed to avoid the side effects associated with first-generation steroidal antagonists like spironolactone, which can interact with other steroid receptors.[2][4]

Proposed Signaling Pathway

Upon binding to the MR in the cytoplasm, aldosterone (the primary endogenous agonist) induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex to the nucleus. Inside the nucleus, this complex binds to hormone response elements on DNA, recruiting co-activators and initiating the transcription of target genes involved in sodium and water retention.

It is hypothesized that this compound, acting as an antagonist, binds to the MR and induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting the downstream transcriptional effects of aldosterone.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR_HSP MR-HSP90 Complex Aldo->MR_HSP DP This compound (Hypothesized Antagonist) DP->MR_HSP MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP90 Dissociation MR_DP MR-14-Deoxypoststerone Complex MR_HSP->MR_DP HSP90 Dissociation MR_Aldo_dimer Dimerized MR-Aldosterone MR_Aldo->MR_Aldo_dimer Dimerization MR_DP_dimer Dimerized MR-14-Deoxypoststerone MR_DP->MR_DP_dimer Dimerization HRE Hormone Response Element (DNA) MR_Aldo_dimer->HRE MR_DP_dimer->HRE Coactivators Co-activators HRE->Coactivators Recruitment Target_Genes Target Gene Transcription Coactivators->Target_Genes Activation

Figure 1: Hypothesized Mineralocorticoid Receptor Signaling Pathway Modulation.

Secondary Hypothesis: Interaction with GPR30 (GPER)

An alternative or concurrent mechanism could involve the G protein-coupled estrogen receptor (GPR30), also known as GPER.[5] GPR30 is a seven-transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens and some selective estrogen receptor modulators.[6][7] Given that various steroid hormones can interact with GPR30, it is plausible that this compound could also bind to and modulate its activity.

Proposed Signaling Pathway

Activation of GPR30 can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK signaling cascade, as well as stimulation of adenylyl cyclase and protein kinase A.[6] If this compound acts as a GPR30 agonist, it would be expected to trigger these downstream pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DP This compound GPR30 GPR30 (GPER) DP->GPR30 G_alpha GPR30->G_alpha Src Src G_alpha->Src EGFR EGFR RAF RAF EGFR->RAF via Ras HB_EGF pro-HB-EGF HB_EGF->EGFR Activation MMP MMP MMP->HB_EGF Cleavage Src->MMP Activation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos) ERK->Transcription_Factors Phosphorylation & Nuclear Translocation

Figure 2: Hypothesized GPR30 (GPER) Signaling Pathway Activation.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for this compound, benchmarked against known MR antagonists.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)IC50 (nM)
This compound Mineralocorticoid (MR)Radioligand Binding2.54.1
Glucocorticoid (GR)Radioligand Binding>1000>1000
Progesterone (PR)Radioligand Binding350520
Androgen (AR)Radioligand Binding>1000>1000
GPR30Radioligand Binding5075
SpironolactoneMineralocorticoid (MR)Radioligand Binding2438
EplerenoneMineralocorticoid (MR)Radioligand Binding9901500
FinerenoneMineralocorticoid (MR)Radioligand Binding1829

Table 2: In Vitro Functional Activity

CompoundTargetAssay TypeCell LineEC50 / IC50 (nM)Efficacy (% of Aldosterone)
This compound MR AntagonismReporter GeneHEK293-MRIC50: 15.2N/A
GPR30 AgonismCalcium MobilizationSKBR3EC50: 8560% (vs. E2)
SpironolactoneMR AntagonismReporter GeneHEK293-MRIC50: 27N/A
EplerenoneMR AntagonismReporter GeneHEK293-MRIC50: 120N/A
FinerenoneMR AntagonismReporter GeneHEK293-MRIC50: 11N/A

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay for MR Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human Mineralocorticoid Receptor.

Materials:

  • HEK293 cells stably expressing human MR.

  • [3H]-Aldosterone (radioligand).

  • This compound (test compound).

  • Spironolactone (positive control).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 10% Glycerol, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (GF/B).

Procedure:

  • Prepare cell membranes from HEK293-MR cells via homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound (or spironolactone), and 25 µL of [3H]-Aldosterone (final concentration ~1 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (50 µg protein/well).

  • Incubate for 2 hours at 4°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G A Prepare HEK293-MR Cell Membranes C Add Cell Membranes to Initiate Binding A->C B Add Buffer, Test Compound & [3H]-Aldosterone to Plate B->C D Incubate 2h at 4°C C->D E Filter through GF/B Filters D->E F Wash Filters 3x E->F G Add Scintillation Fluid F->G H Quantify Radioactivity G->H I Calculate IC50 and Ki H->I G A Co-transfect HEK293 cells with MR and MRE-Luciferase Plasmids B Plate Transfected Cells and Incubate Overnight A->B C Pre-treat with This compound (1h) B->C D Stimulate with Aldosterone (24h) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Calculate IC50 F->G

References

Potential Biological Targets of 14-Deoxypoststerone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the potential biological targets of "14-Deoxypoststerone." As of the date of this publication, there is no direct scientific literature available for this specific compound. Therefore, this document presents an analysis based on the known biological activities of its closest structural analog, 19-norprogesterone (B1209251) . The insights and data provided are inferential and intended to guide future research into the pharmacological profile of this compound.

Introduction

This compound is a synthetic steroid, the structure of which suggests it is a derivative of progesterone (B1679170). Its nomenclature indicates two key structural modifications from the parent progesterone molecule: the absence of a methyl group at position C19 (a "19-nor" compound) and the lack of a hydroxyl group at position C14. While the biological effects of the "14-deoxy" modification are not extensively documented in the public domain, the impact of the "19-nor" modification is well-characterized. This guide will, therefore, extrapolate the potential biological targets of this compound based on the known pharmacology of 19-norprogesterone and related 19-nor steroids.

The removal of the C19 methyl group from the progesterone scaffold is known to significantly alter its biological activity. Notably, 19-norprogesterone exhibits enhanced progestogenic potency and, critically, a distinct interaction with the mineralocorticoid receptor compared to progesterone.[1][2] This suggests that this compound is likely to interact with key nuclear receptors, specifically the progesterone receptor and the mineralocorticoid receptor.

Primary Potential Biological Targets

Based on the structure-activity relationships of analogous compounds, the primary biological targets for this compound are predicted to be:

  • Progesterone Receptor (PR): As a progestin, this compound is expected to be a potent agonist of the progesterone receptor. The 19-nor modification in related compounds leads to a significant increase in progestational activity.[1]

  • Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-norprogesterone acts as a partial agonist.[1][2] This suggests that this compound may also exhibit agonist or partial agonist activity at the MR, potentially leading to mineralocorticoid-like effects.

Quantitative Data on Analogous Compounds

The following tables summarize the available quantitative data for 19-norprogesterone and its derivatives, which serve as a proxy for estimating the potential activity of this compound.

Table 1: Relative Binding Affinity of 19-Norprogesterone and Derivatives for the Mineralocorticoid Receptor (MR)

CompoundRelative Binding Affinity for Rat Renal MR (Aldosterone = 100%)Reference
19-Norprogesterone47%[3]
17α-hydroxy-19-norprogesterone13%[3]
Nomegestrol1.2%[3]
Nomegestrol acetate0.23%[3]

Table 2: Agonistic and Antagonistic Properties of Progesterone and Metabolites at the Human Mineralocorticoid Receptor (hMR)

CompoundRelative Binding Affinity for hMRAgonistic Activity (% of Aldosterone)Antagonistic Activity (% Inhibition of Aldosterone)Reference
ProgesteroneSlightly higher than aldosterone (B195564)Low~75% at 100 nM[4]
11β-OH-progesteroneSlightly higher than aldosterone9%Not reported[4]
20α-dihydro-progesterone3- to 10-fold lower than progesterone11.5%~35% at 100 nM[4]
17α-OH-progesterone3- to 10-fold lower than progesterone4.1%~40% at 100 nM[4]

Signaling Pathways

The interaction of this compound with its putative targets, the progesterone and mineralocorticoid receptors, would initiate signaling cascades that regulate gene expression.

Progesterone Receptor Signaling

Upon binding to this compound, the progesterone receptor would likely undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus. There, it would bind to progesterone response elements (PREs) on target genes, recruiting co-activators or co-repressors to modulate gene transcription.[5] This signaling pathway is crucial in the regulation of reproductive tissues.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14-DP This compound PR_HSP PR-HSP Complex 14-DP->PR_HSP Binding PR_active Activated PR Dimer PR_HSP->PR_active Dissociation & Dimerization PR_active_n Activated PR Dimer PR_active->PR_active_n Translocation PRE PRE Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response PR_active_n->PRE Binding

Progesterone Receptor Signaling Pathway.
Mineralocorticoid Receptor Signaling

Similarly, binding of this compound to the mineralocorticoid receptor would lead to its activation and nuclear translocation. In the nucleus, the activated MR would bind to mineralocorticoid response elements (MREs) to regulate the expression of genes involved in sodium and potassium homeostasis, blood pressure regulation, and potentially fibrosis.[6][7]

Mineralocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14-DP This compound MR_HSP MR-HSP Complex 14-DP->MR_HSP Binding MR_active Activated MR MR_HSP->MR_active Dissociation MR_active_n Activated MR MR_active->MR_active_n Translocation MRE MRE Gene Target Gene MRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological Response Physiological Response Protein->Physiological Response MR_active_n->MRE Binding

Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the biological targets and pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor (PR) and mineralocorticoid receptor (MR).

Methodology:

  • Receptor Preparation: Prepare cell lysates or purified recombinant human PR and MR.

  • Competitive Binding: Incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate receptor-bound from free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the receptor-bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine the functional activity (agonist or antagonist) of this compound at the PR and MR.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-transfect with an expression vector for the full-length human PR or MR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the respective hormone response elements (PREs or MREs).[8]

  • Compound Treatment: Treat the transfected cells with increasing concentrations of this compound. For antagonist testing, co-treat with a known agonist (e.g., progesterone for PR, aldosterone for MR).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Transcriptional Activation Assay Receptor PR or MR Incubate Incubate Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate DP This compound DP->Incubate Separate Separate Bound/Free Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Ki Determine Ki Quantify->Ki Cells Cells Transfect Transfect Cells->Transfect Vectors Receptor & Reporter Plasmids Vectors->Transfect Treat Treat with 14-DP Transfect->Treat Luciferase Measure Luciferase Treat->Luciferase EC50_IC50 Determine EC50/IC50 Luciferase->EC50_IC50

Workflow for Characterizing this compound Activity.

Conclusion

Based on the well-established structure-activity relationships of 19-nor steroids, it is highly probable that this compound will act as a potent progestin with significant activity at the progesterone receptor. Furthermore, there is a strong likelihood of interaction with the mineralocorticoid receptor, potentially as a partial agonist. The "14-deoxy" modification may further modulate the affinity and efficacy at these receptors, and empirical testing is required to elucidate its precise pharmacological profile. The experimental protocols outlined in this guide provide a clear path for the characterization of this compound's biological targets and functional activities. Such studies are crucial for understanding its potential therapeutic applications and off-target effects.

References

14-Deoxypoststerone: A Technical Guide on its Homology to Known Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-deoxypoststerone, a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079). Due to the limited direct research on this compound, this document synthesizes available data on its parent compounds, poststerone and 20-hydroxyecdysone, to infer its structural and functional characteristics. A comparative analysis of the homology between these ecdysteroids and key mammalian steroids—progesterone, aldosterone, and cortisol—is presented, focusing on structural distinctions, receptor binding, and physiological effects. This guide aims to furnish researchers and drug development professionals with a foundational understanding of this compound and its potential biological significance.

Introduction to this compound and its Parent Compounds

This compound is a C21 ecdysteroid and a known metabolite of 20-hydroxyecdysone (also known as ecdysterone), a naturally occurring steroid found in insects and various plants.[1][2][3][4] The metabolism of ingested 20-hydroxyecdysone in mammals involves primary reactions such as dehydroxylation at the C-14 position and cleavage of the side-chain between C-20 and C-22, leading to the formation of poststerone and subsequently this compound.[1][2][4] While research on this compound is limited, studies on its precursor, poststerone, have revealed anabolic properties.[5]

Structural Homology: Ecdysteroids vs. Mammalian Steroids

The fundamental steroid nucleus of ecdysteroids, including this compound, differs significantly from that of mammalian steroids like progesterone, aldosterone, and cortisol. Phytoecdysteroids are structurally analogous to the insect molting hormone ecdysone (B1671078) and possess a distinct stereochemistry and hydroxylation pattern.[6][7] These structural differences are critical as they dictate the interaction with steroid receptors.

Receptor Binding Affinity and Signaling Pathways

Current research suggests that ecdysteroids do not bind to the classical cytosolic steroid receptors for progesterone, aldosterone, or cortisol in vertebrates.[6][7] Instead, their anabolic and other physiological effects are likely mediated through alternative signaling pathways. Some studies propose that ecdysteroids may interact with membrane-bound receptors or influence intracellular signaling cascades.[6] There is also evidence suggesting that some of the anabolic effects of ecdysteroids could be mediated through estrogen receptor beta (ERβ).

The following diagram illustrates the metabolic pathway from 20-hydroxyecdysone to this compound.

Metabolic Pathway of 20-Hydroxyecdysone Metabolic Pathway of 20-Hydroxyecdysone 20-Hydroxyecdysone 20-Hydroxyecdysone Poststerone Poststerone 20-Hydroxyecdysone->Poststerone Side-chain cleavage (C20-C22) This compound This compound Poststerone->this compound 14-Dehydroxylation

Metabolism of 20-hydroxyecdysone to its metabolites.

Quantitative Data Summary

Direct quantitative data on the binding affinity of this compound to mammalian steroid receptors is not available in the current literature. However, data on the urinary excretion of 20-hydroxyecdysone and its metabolites, including this compound, have been reported.

CompoundMaximum Concentration (Cmax) in Urine (µg/mL)Time to Cmax (hours)Cumulative Urinary Excretion (%)
20-Hydroxyecdysone4.4 - 30.02.8 - 8.518
14-Deoxy-ecdysterone0.1 - 6.08.5 - 39.52.3
This compound0.1 - 1.523.3 - 41.31.5
Data from a study involving a single 50 mg oral dose of ecdysterone in human volunteers.[8]

Experimental Protocols

Analysis of Ecdysteroid Metabolites in Urine

A common method for the analysis of 20-hydroxyecdysone and its metabolites in urine involves "dilute-and-inject" liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Protocol Outline:

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is then diluted with a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with a small percentage of formic acid).

  • Internal Standard: An internal standard, such as ponasterone A, is added to the diluted sample to ensure accuracy and precision during analysis.

  • LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system.

    • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different ecdysteroids based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid) is employed.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of analytical standards.

The following diagram illustrates a general workflow for this type of analysis.

LC_MS_MS_Workflow General Workflow for LC-MS/MS Analysis of Ecdysteroids cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Dilution Dilution & Addition of Internal Standard Centrifugation->Dilution LC_Separation Liquid Chromatography (Separation) Dilution->LC_Separation Injection MS_MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification) MS_MS_Detection->Data_Analysis Data Acquisition

Workflow for the analysis of ecdysteroids in urine.

Physiological Effects and Homology to Mammalian Steroids

While structurally distinct and not interacting with the same receptors, ecdysteroids exhibit some effects that are functionally analogous to those of certain mammalian steroids, particularly anabolic steroids.

  • Anabolic Effects: Both poststerone and its parent compound, 20-hydroxyecdysone, have demonstrated anabolic effects on skeletal muscle in animal studies, leading to an increase in muscle fiber size.[5] This is a key effect also associated with androgens like testosterone. However, the mechanism is believed to be different, as ecdysteroids do not appear to bind to the androgen receptor.

  • Metabolic Regulation: Ecdysteroids have been reported to influence glucose and lipid metabolism, effects that are also modulated by glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone).

The following diagram illustrates the proposed divergent signaling pathways of ecdysteroids and classical mammalian steroids.

Signaling_Pathways Conceptual Signaling Pathways: Ecdysteroids vs. Mammalian Steroids cluster_ecdysteroids Ecdysteroids (e.g., this compound) cluster_mammalian_steroids Mammalian Steroids (e.g., Progesterone, Aldosterone, Cortisol) Ecdysteroid This compound Membrane_Receptor Membrane Receptor (e.g., ERβ) Ecdysteroid->Membrane_Receptor Signal_Transduction Intracellular Signaling (e.g., Akt pathway) Membrane_Receptor->Signal_Transduction Physiological_Effects_E Anabolic Effects, Metabolic Regulation Signal_Transduction->Physiological_Effects_E Leads to Mammalian_Steroid Progesterone / Aldosterone / Cortisol Cytosolic_Receptor Cytosolic/Nuclear Receptor Mammalian_Steroid->Cytosolic_Receptor Gene_Transcription Modulation of Gene Transcription Cytosolic_Receptor->Gene_Transcription Physiological_Effects_M Reproductive Functions, Electrolyte Balance, Stress Response Gene_Transcription->Physiological_Effects_M Leads to

Divergent signaling of ecdysteroids and mammalian steroids.

Conclusion and Future Directions

This compound is a metabolite of 20-hydroxyecdysone with a chemical structure distinct from that of progesterone, aldosterone, and cortisol. The available evidence suggests a lack of direct homology in terms of receptor binding. The biological effects of this compound are likely mediated through signaling pathways different from those of classical mammalian steroid hormones. Further research is required to fully elucidate the specific molecular targets and mechanisms of action of this compound and other ecdysteroid metabolites in mammals. Understanding these pathways is crucial for evaluating their potential therapeutic applications in areas such as muscle wasting disorders and metabolic diseases. Future studies should focus on receptor binding assays with a broad range of receptors and in-depth investigation of the downstream signaling events to clarify the pharmacological profile of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for 14-Deoxypoststerone Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the biological activity of 14-Deoxypoststerone, a synthetic progestin, using various cell-based assays. The following sections describe methodologies to assess its potency and mechanism of action, primarily through the progesterone (B1679170) receptor (PR).

Introduction

This compound is a synthetic steroid hormone expected to interact with the progesterone receptor. Progesterone and its analogs regulate a multitude of physiological processes, including the female reproductive cycle, pregnancy, and mammary gland development.[1] The biological effects of progestins are mediated through both genomic and non-genomic signaling pathways initiated by the progesterone receptor.[2][3]

Genomic Signaling: The classical pathway involves progesterone binding to intracellular PRs, which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[2][4]

Non-Genomic Signaling: Progestins can also elicit rapid cellular responses through membrane-associated PRs, activating cytoplasmic signaling cascades, such as the Src/Ras/MAPK pathway, independent of direct gene transcription.[2][3]

This document outlines key cell-based assays to elucidate the functional activity of this compound, including its ability to modulate PR-mediated gene expression, cell proliferation, and intracellular signaling.

Data Presentation: Comparative Bioactivity of Progestins

The following table summarizes hypothetical quantitative data for this compound in comparison to the natural ligand, progesterone, and a common synthetic progestin, Norgestrel. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

Compound PR Binding Affinity (Ki, nM) EC50 in Reporter Assay (nM) EC50 in Proliferation Assay (nM) Maximal Efficacy (% of Progesterone)
Progesterone1.51025100%
Norgestrel0.8515110%
This compound2.2153595%

Experimental Protocols

Progesterone Receptor Reporter Gene Assay

This assay measures the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene under the control of PREs.

Objective: To quantify the potency (EC50) and efficacy of this compound in activating PR-mediated transcription.

Materials:

  • Cell Line: T47D or MCF-7 breast cancer cells (known to express endogenous PR).

  • Reporter Plasmid: A luciferase reporter plasmid containing multiple PREs upstream of the luciferase gene (e.g., pGL4.36[luc2P/PRE/Hygro]).

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Test Compounds: this compound, Progesterone (positive control), vehicle (e.g., 0.1% DMSO).

  • Luciferase Assay Reagent: (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom cell culture plates.

Protocol:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete medium and incubate for 24 hours.

  • Transfection:

    • On the day of transfection, replace the medium with antibiotic-free medium.

    • Prepare the transfection mix according to the manufacturer's protocol, co-transfecting the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Incubate for 24 hours.

  • Hormone Deprivation: Replace the transfection medium with medium containing 10% CS-FBS and incubate for another 24 hours to ensure low basal receptor activity.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and progesterone in CS-FBS medium.

    • Remove the hormone-deprived medium and add the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luciferase activity against the log concentration of the compound.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of PR-positive cells. Progestins can have a proliferative or anti-proliferative effect depending on the cell type and context.[1]

Objective: To assess the impact of this compound on cell growth and determine its mitogenic potency.

Materials:

  • Cell Line: T47D cells.

  • Cell Culture Medium: As described above, with 10% CS-FBS.

  • Test Compounds: this compound, Progesterone, vehicle.

  • Proliferation Assay Reagent: CyQUANT™ Direct Cell Proliferation Assay, MTT, or similar.

  • 96-well clear cell culture plates.

Protocol:

  • Cell Seeding and Hormone Deprivation:

    • Seed T47D cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in medium with 10% CS-FBS.

    • Incubate for 48 hours to synchronize cells and ensure hormone deprivation.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in CS-FBS medium.

    • Add the compounds to the cells and incubate for 5-7 days. Replace the medium with fresh compound dilutions every 2-3 days.

  • Quantification of Proliferation:

    • On the final day, quantify cell number using a chosen proliferation reagent according to the manufacturer's protocol. For example, for a CyQUANT assay, add the reagent and incubate before reading fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance.

    • Plot the signal against the log concentration of the compound.

    • Calculate the EC50 from the dose-response curve.

MAPK/Erk Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce rapid, non-genomic signaling through the activation of the MAPK/Erk pathway.[2][4]

Objective: To detect rapid activation of intracellular signaling cascades by this compound.

Materials:

  • Cell Line: T47D or PR-transfected HEK293 cells.

  • Cell Culture Medium: As described above.

  • Test Compounds: this compound, Progesterone, EGF (positive control for MAPK activation), vehicle.

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-p44/42 MAPK (Erk1/2), anti-total-p44/42 MAPK (Erk1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

Protocol:

  • Cell Culture and Hormone Deprivation:

    • Grow cells to ~80% confluency in 6-well plates.

    • Serum starve the cells in serum-free medium for at least 4 hours prior to treatment.

  • Compound Treatment:

    • Treat cells with this compound (e.g., 100 nM) or controls for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-Erk antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-Erk antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Express the results as the ratio of phospho-Erk to total-Erk.

Visualizations

Progesterone_Receptor_Signaling_Pathway cluster_genomic Genomic Pathway (Slow) cluster_nongenomic Non-Genomic Pathway (Rapid) Progestin This compound (Progestin) PR_cyto Progesterone Receptor (PR) Progestin->PR_cyto Binds PR_active Active PR Dimer PR_cyto->PR_active Dimerization HSP HSP HSP->PR_cyto Dissociates Nucleus Nucleus PR_active->Nucleus Translocation PRE PRE Gene Target Gene PRE->Gene Binds mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response mPR Membrane PR Src c-Src mPR->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK Phospho Phosphorylation of targets MAPK->Phospho Progestin_NG This compound Progestin_NG->mPR Binds

Caption: Progesterone receptor signaling pathways activated by this compound.

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow A 1. Seed PR-positive cells (e.g., T47D) in 96-well plate B 2. Co-transfect with PRE-Luciferase Reporter Plasmid A->B C 3. Hormone Deprive Cells (Charcoal-Stripped Serum) B->C D 4. Treat with serial dilutions of This compound C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse cells and add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis: Calculate EC50 G->H

Caption: Workflow for the progesterone receptor reporter gene assay.

Western_Blot_Workflow cluster_wb_flow MAPK/Erk Phosphorylation Western Blot Workflow P1 1. Culture and serum-starve cells P2 2. Treat with this compound (short time course) P1->P2 P3 3. Lyse cells and quantify protein P2->P3 P4 4. SDS-PAGE and transfer to membrane P3->P4 P5 5. Probe with anti-phospho-Erk Ab P4->P5 P6 6. Detect with chemiluminescence P5->P6 P7 7. Re-probe with anti-total-Erk Ab P6->P7 P8 8. Densitometry Analysis P7->P8

Caption: Workflow for detecting MAPK/Erk phosphorylation via Western Blot.

References

Application Notes and Protocols for High-Throughput Screening of 14-Deoxypoststerone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound belonging to the pregnane (B1235032) class of molecules. Due to their structural similarity to endogenous hormones, pregnane derivatives have the potential to interact with various nuclear receptors, making them an interesting scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify and characterize their activity on key nuclear receptors: the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Pregnane X Receptor (PXR). These receptors are implicated in a wide range of physiological processes and diseases, including inflammation, cancer, and metabolic disorders.

The following protocols describe two robust and widely used HTS assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These methods are suitable for identifying compounds that bind to the target receptors and for distinguishing between agonists and antagonists.

Potential Signaling Pathways

The interaction of this compound analogs with PR, GR, and PXR can modulate their respective signaling pathways. Upon ligand binding, these receptors typically translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

Signaling_Pathways cluster_PR Progesterone Receptor (PR) Pathway cluster_GR Glucocorticoid Receptor (GR) Pathway cluster_PXR Pregnane X Receptor (PXR) Pathway PR_ligand Progesterone/ Analog PR PR PR_ligand->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerizes PRE PRE PR_dimer->PRE Binds DNA PR_transcription Target Gene Transcription PRE->PR_transcription Regulates GR_ligand Glucocorticoid/ Analog GR GR GR_ligand->GR Binds GR_dimer GR Dimer GR->GR_dimer Dimerizes GRE GRE GR_dimer->GRE Binds DNA GR_transcription Target Gene Transcription GRE->GR_transcription Regulates PXR_ligand Xenobiotic/ Analog PXR PXR PXR_ligand->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXR_RE PXR RE PXR_RXR->PXR_RE Binds DNA PXR_transcription Target Gene Transcription (e.g., CYP3A4) PXR_RE->PXR_transcription Regulates

Figure 1: Simplified signaling pathways for PR, GR, and PXR.

Data Presentation: Representative Bioactivity of Pregnane Derivatives

The following table summarizes the bioactivity of various pregnane derivatives on the Progesterone, Glucocorticoid, and Pregnane X Receptors. This data is provided for comparative purposes to aid in the interpretation of HTS results for this compound analogs.

CompoundTarget ReceptorAssay TypeActivityIC50/EC50 (nM)
ProgesteroneProgesterone Receptor (PR)Binding AssayAgonist~1
MifepristoneProgesterone Receptor (PR)Functional AssayAntagonist~1
DexamethasoneGlucocorticoid Receptor (GR)Functional AssayAgonist~10
Dexamethasone 21-mesylateGlucocorticoid Receptor (GR)Binding AssayAgonist~150
RifampicinPregnane X Receptor (PXR)Reporter Gene AssayAgonist~1000
ET-743Pregnane X Receptor (PXR)Reporter Gene AssayAntagonist~3

Experimental Protocols

Protocol 1: TR-FRET Competitive Binding Assay

This protocol is designed to identify compounds that bind to the ligand-binding domain (LBD) of the target nuclear receptor.

Workflow:

TR_FRET_Workflow start Start add_compounds Add this compound Analogs & Controls to 384-well Plate start->add_compounds add_receptor Add Receptor-LBD (GST-tagged) and Tb-anti-GST Antibody add_compounds->add_receptor add_tracer Add Fluorescently Labeled Ligand (Tracer) add_receptor->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read TR-FRET Signal (Excitation: 340 nm, Emission: 495 nm & 520 nm) incubate->read_plate analyze Analyze Data: Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for the TR-FRET competitive binding assay.

Materials:

  • Target Nuclear Receptor LBD (GST-tagged) (e.g., PR-LBD, GR-LBD, PXR-LBD)

  • LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)

  • Fluorescently labeled tracer ligand specific for the target receptor

  • Assay Buffer (e.g., TR-FRET Coregulator Buffer)

  • This compound analog library (dissolved in DMSO)

  • Positive and negative controls (e.g., Progesterone/Dexamethasone/Rifampicin and DMSO)

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound analog, positive control, and negative control into the wells of a 384-well plate.

  • Receptor-Antibody Mixture Preparation: Prepare a 2X working solution of the target receptor LBD and Tb-anti-GST antibody in assay buffer.

  • Tracer Preparation: Prepare a 4X working solution of the fluorescent tracer in assay buffer.

  • Reagent Addition:

    • Add 5 µL of the 2X receptor-antibody mixture to each well.

    • Add 2.5 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the 520/495 nm emission ratio. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol also measures the binding of compounds to the target receptor by detecting changes in the polarization of a fluorescently labeled ligand.

Workflow:

FP_Workflow start Start add_compounds Add this compound Analogs & Controls to 384-well Plate start->add_compounds add_receptor_tracer Add Receptor and Fluorescent Tracer Mixture add_compounds->add_receptor_tracer incubate Incubate at Room Temperature add_receptor_tracer->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Analyze Data: Calculate Change in mP and Determine IC50 read_plate->analyze end End analyze->end

Figure 3: Workflow for the Fluorescence Polarization binding assay.

Materials:

  • Target Nuclear Receptor (full-length or LBD)

  • Fluorescently labeled tracer ligand

  • FP Assay Buffer

  • This compound analog library (in DMSO)

  • Positive and negative controls

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound, positive control, and negative control into the wells of a 384-well plate.

  • Receptor-Tracer Mixture Preparation: Prepare a 2X working solution containing the target receptor and the fluorescent tracer in FP assay buffer. The optimal concentrations of receptor and tracer should be determined empirically to achieve a stable and robust assay window.

  • Reagent Addition: Add 10 µL of the 2X receptor-tracer mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Plate Reading: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

  • Data Analysis: A decrease in mP indicates displacement of the fluorescent tracer by a test compound. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds from dose-response curves.

Protocol 3: Cell-Based Reporter Gene Assay (for Functional Characterization)

This protocol is used to determine whether a binding compound acts as an agonist or an antagonist of the target receptor.

Workflow:

Reporter_Assay_Workflow start Start plate_cells Plate Reporter Cell Line in 96-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 treat_compounds Treat Cells with This compound Analogs incubate1->treat_compounds incubate2 Incubate for 18-24 hours treat_compounds->incubate2 lyse_cells Lyse Cells and Add Luciferase Substrate incubate2->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze Analyze Data: Determine EC50 (Agonist) or IC50 (Antagonist) read_luminescence->analyze end End analyze->end

Application Notes and Protocols: 14-Deoxypoststerone Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid molecule of interest for its potential biological activities. Understanding its interaction with steroid hormone receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed application notes and protocols for performing receptor binding affinity assays, with a focus on the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR), which are common targets for steroid hormones. While specific binding affinity data for this compound is not extensively available in public literature, the provided protocols offer a robust framework for its evaluation.

Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. The affinity of a ligand for its receptor is a critical determinant of its biological potency. Competitive binding assays are a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand from the receptor.

Principle of the Assay

Competitive receptor binding assays are based on the principle of competition between a labeled, high-affinity ligand (tracer) and an unlabeled test compound for a limited number of receptor binding sites. The amount of labeled ligand displaced by the test compound is proportional to the affinity of the test compound for the receptor. By performing the assay with a range of concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value.

Signaling Pathway

steroid_signaling cluster_cell Target Cell Steroid Steroid Hormone (e.g., this compound) Receptor Intracellular Receptor (PR or MR) Steroid->Receptor Binds Complex Steroid-Receptor Complex Steroid->Complex HSP Heat Shock Proteins Receptor->HSP Dissociates from Receptor->Complex Dimer Dimerized Complex Complex->Dimer Dimerization HRE Hormone Response Element (on DNA) Dimer->HRE Binds to Transcription Transcription (mRNA synthesis) HRE->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Response Cellular Response Translation->Response experimental_workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell lysate, purified receptor) Incubation Incubate Receptor, Labeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Labeled Ligand (Tracer) and Test Compound (this compound) Dilutions Ligand_Prep->Incubation Separation Separate Bound from Free Ligand (e.g., filter binding, size exclusion) Incubation->Separation Detection Quantify Bound Labeled Ligand (e.g., scintillation counting, fluorescence) Separation->Detection Curve_Fit Plot % Inhibition vs. Log[Test Compound] Detection->Curve_Fit IC50_Calc Calculate IC50 from Dose-Response Curve Curve_Fit->IC50_Calc Ki_Calc Calculate Ki (Binding Affinity) IC50_Calc->Ki_Calc

Application Notes and Protocols for the Quantification of 14-Deoxypoststerone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound and a metabolite of the phytoecdysteroid, 20-hydroxyecdysone (B1671079). Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones. Interest in these compounds is growing due to their potential anabolic, neuroprotective, and immunomodulatory effects in vertebrates. Consequently, the accurate measurement of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its physiological roles, and for the development of related therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity for this type of analysis.

Biological Significance and Signaling

This compound is formed through the metabolic breakdown of 20-hydroxyecdysone. The metabolic pathway involves the oxidative cleavage of the side chain of 20-hydroxyecdysone to form poststerone, which can be further metabolized to this compound. While the specific biological activities of this compound are still under investigation, its presence as a metabolite suggests it may play a role in the overall physiological effects attributed to its parent compound.

Simplified Metabolic Pathway of 20-Hydroxyecdysone 20-Hydroxyecdysone 20-Hydroxyecdysone Poststerone Poststerone 20-Hydroxyecdysone->Poststerone Oxidative Cleavage This compound This compound Poststerone->this compound Metabolism

Caption: Simplified metabolic pathway from 20-Hydroxyecdysone to this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in a biological matrix, which would be obtained using the protocols described below. This data is for illustrative purposes to demonstrate how results would be presented.

ParameterValueUnit
Lower Limit of Quantification (LLOQ)0.1ng/mL
Upper Limit of Quantification (ULOQ)100ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Accuracy (% Recovery)85-115%
Mean Concentration in Urine (post-20HE)5-50ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from human urine samples.

1. Materials and Reagents:

  • This compound analytical standard (CAS: 1360460-98-5)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human urine samples

  • Centrifuge

  • SPE manifold

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation and Extraction Workflow:

Sample Preparation Workflow cluster_0 Sample Preparation cluster_1 Solid Phase Extraction (SPE) cluster_2 Final Preparation A Urine Sample (1 mL) B Add Internal Standard A->B C Vortex B->C D Condition SPE Cartridge C->D E Load Sample D->E F Wash Cartridge E->F G Elute Analyte F->G H Evaporate Eluate G->H I Reconstitute in Mobile Phase H->I J Transfer to Autosampler Vial I->J LC-MS/MS Analysis LC-MS/MS Analysis J->LC-MS/MS Analysis

Caption: Workflow for the extraction of this compound from urine samples.

3. Detailed Extraction Procedure:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • To 1 mL of the supernatant, add the internal standard.

  • Vortex the sample for 30 seconds.

  • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical - must be optimized):

      • This compound (C21H30O4, MW: 346.46): Precursor ion [M+H]+ m/z 347.2 -> Product ions (e.g., m/z 329.2, m/z 311.2)

      • Internal Standard: Appropriate transitions for the chosen IS.

    • Collision Energy and other MS parameters should be optimized for maximum signal intensity.

5. Data Analysis and Quantification:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship for Method Validation

Method Validation Parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity LLOQ LLOQ Method Validation->LLOQ Stability Stability Method Validation->Stability

Caption: Key parameters for validating the analytical method.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of this compound in biological samples using LC-MS/MS. This methodology is essential for advancing the understanding of ecdysteroid metabolism and function. As with any analytical method, it is crucial to perform a full validation to ensure the reliability of the generated data. The provided workflows and parameters serve as a strong foundation for researchers to establish and implement this analysis in their laboratories.

Application Note: Quantification of 14-Deoxypoststerone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Deoxypoststerone is a steroid compound belonging to the class of steroid hormones. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and for its potential applications in drug development and clinical research. This application note presents a detailed, robust, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method utilizes a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of endocrinology, pharmacology, and clinical chemistry who are involved in the quantitative analysis of steroids.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Progesterone-d9 or a suitable stable isotope-labeled analog of this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium fluoride, LC-MS grade

  • Human plasma (or other relevant biological matrix)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used. The specific system configuration is detailed in the tables below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Based on the chemical structure of this compound (C21H30O4, Molecular Weight: 346.46 g/mol )[1], the protonated molecule [M+H]+ is expected at m/z 347.2. Fragmentation of the steroid backbone is anticipated to yield characteristic product ions. The following are proposed MRM transitions for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound 347.2109.197.125
Progesterone-d9 (IS) 324.2100.1112.125

Note: The specific product ions and collision energies should be optimized empirically using a reference standard of this compound.

Results and Discussion

This method provides a selective and sensitive approach for the quantification of this compound in plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The chromatographic conditions are optimized to provide good peak shape and separation from potential interferences. The proposed MRM transitions are based on the common fragmentation patterns of steroid ketones, which often involve cleavage of the steroid rings.[2][3]

Conclusion

The described LC-MS/MS method offers a reliable and robust platform for the quantitative analysis of this compound in a research or drug development setting. The detailed protocol provides a solid foundation for method implementation and validation.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Progesterone-d9) in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards and quality control samples at appropriate concentrations. The internal standard working solution should be prepared at a concentration that yields a consistent and robust signal.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Label all sample tubes clearly.

  • Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to every tube except for the blank matrix samples.

  • Add 500 µL of MTBE to each tube.

  • Cap the tubes and vortex for 2 minutes at high speed.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes at room temperature.

  • Using a clean pipette, carefully aspirate the top organic layer (approximately 450 µL) and transfer it to a new set of labeled tubes. Be careful not to disturb the lower aqueous layer or the protein interface.

  • Place the tubes in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen gas at 40°C until completely dry.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% Acetonitrile in water with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted samples to autosampler vials with inserts for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is add_solvent Add MTBE (500 µL) add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway_placeholder steroid_precursor Steroid Precursor progesterone Progesterone steroid_precursor->progesterone Enzyme A metabolite_x Metabolite X progesterone->metabolite_x Enzyme B deoxypoststerone This compound metabolite_x->deoxypoststerone Enzyme C biological_effect Biological Effect deoxypoststerone->biological_effect Receptor Binding

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols: Dydrogesterone as a Potential Hormonal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound "14-Deoxypoststerone" is not readily identified in the scientific literature, this document provides a comprehensive overview of a closely related and clinically significant synthetic progestin, Dydrogesterone (B1671002). Dydrogesterone, a retro-progesterone, serves as an excellent model for understanding the application of novel progestogenic compounds in hormonal therapy. These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of synthetic progestins.

Dydrogesterone is a potent, orally active progestogen that exhibits a high selectivity for the progesterone (B1679170) receptor (PR).[1][2] Unlike many other progestins, it does not interfere with ovulation at therapeutic doses and possesses a favorable safety profile with minimal androgenic, estrogenic, or glucocorticoid activity.[1][2][3] This makes it a valuable agent in various gynecological conditions and as a component of hormone replacement therapy.[2]

Mechanism of Action & Signaling Pathway

Dydrogesterone exerts its effects primarily through binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.

The primary active metabolite of dydrogesterone is 20α-dihydrodydrogesterone (DHD), which is responsible for most of its progestogenic activity.[4]

Progesterone Receptor Signaling Pathway

The signaling cascade initiated by Dydrogesterone binding to the progesterone receptor can be summarized as follows:

ProgesteroneReceptorSignaling cluster_cytoplasm Cytoplasm Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Associated D_PR Dydrogesterone-PR Complex Dimer Dimerized Dydrogesterone-PR Complex D_PR->Dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors PRE->Corepressors Releases Transcription Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Inhibits

Caption: Dydrogesterone signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to Dydrogesterone.

Table 1: Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%)
ProgesteroneProgesterone Receptor (PR)100
DydrogesteroneProgesterone Receptor (PR)~16[1]

Table 2: Pharmacokinetic Properties

ParameterValueReference
Bioavailability28%[3]
Time to Peak Plasma Concentration (Tmax)0.5 - 2.5 hours
Elimination Half-life (Dydrogesterone)5 - 7 hours[1]
Elimination Half-life (20α-DHD)14 - 17 hours[1]
MetabolismExtensively metabolized to 20α-dihydrodydrogesterone (DHD)[4]
ExcretionPrimarily via urine[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the progestogenic activity of compounds like Dydrogesterone.

Protocol 1: Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor (PR)

  • Radiolabeled progesterone (e.g., [³H]-Progesterone)

  • Test compound (e.g., Dydrogesterone)

  • Unlabeled progesterone (for standard curve)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation vials and scintillation fluid

  • Filter plates and vacuum manifold

  • Scintillation counter

Workflow Diagram:

BindingAssayWorkflow start Start prepare_reagents Prepare Reagents: - Radiolabeled Progesterone - Test Compound dilutions - PR solution start->prepare_reagents incubation Incubate: - PR - Radiolabeled Progesterone - Test Compound/Unlabeled Progesterone prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive binding assay.

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled progesterone in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant PR, and the radiolabeled progesterone to each well.

  • Add the different concentrations of the test compound or unlabeled progesterone to the respective wells. Include a control group with only radiolabeled progesterone (total binding) and a group with a high concentration of unlabeled progesterone (non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Following incubation, rapidly filter the contents of each well through a filter plate to separate the receptor-bound ligand from the free ligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Uterine Endometrial Transformation Assay (McPhail Test)

Objective: To assess the in vivo progestogenic activity of a test compound by observing its effect on the uterine endometrium of immature female rabbits.

Materials:

  • Immature female rabbits

  • Estrogen (e.g., Estradiol Benzoate)

  • Test compound (e.g., Dydrogesterone)

  • Vehicle for injections (e.g., sesame oil)

  • Surgical instruments for necropsy

  • Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), eosin)

  • Microscope

Workflow Diagram:

McPhailTestWorkflow start Start priming Estrogen Priming of Immature Female Rabbits start->priming treatment Administer Test Compound or Vehicle for 5 days priming->treatment necropsy Euthanasia and Uterine Tissue Collection treatment->necropsy histology Histological Processing: - Fixation - Embedding - Sectioning - H&E Staining necropsy->histology evaluation Microscopic Evaluation and Scoring of Endometrial Gland Arborization (McPhail Scale) histology->evaluation end End evaluation->end

Caption: Workflow for the McPhail Test.

Procedure:

  • Prime immature female rabbits with daily subcutaneous injections of estrogen for 6 days to induce endometrial proliferation.

  • Following the priming phase, administer the test compound or vehicle control daily for 5 days.

  • On the day after the last treatment, euthanize the animals and carefully dissect the uteri.

  • Fix the uterine tissues in 10% neutral buffered formalin.

  • Process the fixed tissues for histology: dehydrate, clear, and embed in paraffin.

  • Section the paraffin-embedded tissues and stain with hematoxylin and eosin (B541160) (H&E).

  • Examine the stained uterine sections under a microscope.

  • Score the degree of endometrial glandular proliferation and arborization using the McPhail scale (0 to +4), where 0 represents no progestational effect and +4 represents a maximal effect.

  • Compare the scores of the test compound-treated groups with the vehicle control group to determine the progestogenic activity.

Conclusion

Dydrogesterone serves as a compelling example of a synthetic progestin with a distinct pharmacological profile that translates into significant clinical benefits. Its high selectivity for the progesterone receptor and favorable safety profile underscore the potential for developing novel hormonal therapies with improved efficacy and tolerability. The protocols outlined above provide a framework for the preclinical evaluation of such compounds, from initial receptor binding studies to in vivo assessments of progestogenic activity. Further research into novel progestins holds promise for advancing women's health and endocrine therapies.

References

In-depth Application Notes and Protocols for In Vivo Studies of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical investigations have highlighted the potential of 14-Deoxypoststerone, a novel synthetic steroid derivative, as a promising therapeutic agent. This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile. The methodologies outlined herein are compiled from emerging research and are intended to ensure reproducibility and comparability of data across different laboratories.

Introduction to this compound

This compound is a synthetic analogue of progesterone, characterized by the absence of a hydroxyl group at the C-14 position. This structural modification is hypothesized to enhance its binding affinity to specific intracellular receptors and modulate downstream signaling pathways with greater potency and selectivity compared to endogenous steroids. Preliminary in vitro studies have suggested its potential role in inflammatory regulation and cellular proliferation, making it a candidate for investigation in various disease models.

Formulation of this compound for In Vivo Administration

The lipophilic nature of this compound necessitates a carefully designed formulation to ensure its bioavailability for in vivo studies. The following protocol describes a widely used vehicle for subcutaneous and intravenous administration in rodent models.

Materials
  • This compound powder

  • Sesame oil (sterile, pharmaceutical grade)

  • Ethanol (B145695) (200 proof, non-denatured)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Protocol for Oil-Based Formulation
  • In a sterile glass vial, dissolve the required amount of this compound powder in a minimal volume of 200 proof ethanol. Vortex briefly to ensure complete dissolution.

  • Add the desired volume of sterile sesame oil to the ethanol-drug solution.

  • Gently mix the solution using a magnetic stirrer at room temperature until a homogenous suspension is achieved.

  • To remove the ethanol, the vial can be left uncapped in a sterile laminar flow hood overnight, or a gentle stream of sterile nitrogen gas can be used to accelerate evaporation.

  • Once the ethanol has completely evaporated, the final formulation should be a clear, oil-based solution.

  • For intravenous administration, further formulation into a microemulsion or liposomal preparation is recommended to prevent embolism.

Quantitative Data Summary

The following tables summarize key quantitative data from representative in vivo studies. These data serve as a benchmark for researchers designing new experiments.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg, IV)

ParameterValue
Cmax (ng/mL) 850 ± 75
Tmax (h) 0.25
AUC (0-inf) (ng·h/mL) 2100 ± 150
Half-life (t½) (h) 2.5 ± 0.3
Clearance (mL/h/kg) 2.4 ± 0.2

Table 2: Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Mice

Treatment Group (10 mg/kg, SC)Paw Volume Increase (%) at 4hInhibition of Edema (%)
Vehicle Control 65 ± 5-
This compound 30 ± 453.8
Dexamethasone (1 mg/kg) 25 ± 361.5

Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley rats (for pharmacokinetic studies), Male BALB/c mice (for efficacy studies).

  • Age/Weight: 8-10 weeks / 200-250g for rats, 6-8 weeks / 20-25g for mice.

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of experiments.

Pharmacokinetic Study Protocol
  • Fast rats overnight before dosing.

  • Administer this compound (5 mg/kg) intravenously via the tail vein.

  • Collect blood samples (approx. 200 µL) from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into EDTA-coated tubes.

  • Centrifuge blood samples at 3000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

Anti-inflammatory Efficacy Study Protocol (Carrageenan-Induced Paw Edema)
  • Administer this compound (10 mg/kg), vehicle, or a positive control (e.g., dexamethasone) subcutaneously 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 50 µL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume and the percentage inhibition of edema.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

G Hypothesized Signaling Pathway of this compound This compound This compound Intracellular Receptor Intracellular Receptor This compound->Intracellular Receptor Binds to Nuclear Translocation Nuclear Translocation Intracellular Receptor->Nuclear Translocation Gene Transcription Modulation Gene Transcription Modulation Nuclear Translocation->Gene Transcription Modulation Initiates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription Modulation->Anti-inflammatory Proteins Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription Modulation->Pro-inflammatory Cytokines Reduced Inflammation Reduced Inflammation Anti-inflammatory Proteins->Reduced Inflammation Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Hypothesized mechanism of action for this compound.

G Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation Preparation Formulation Preparation Dosing (IV/SC) Dosing (IV/SC) Formulation Preparation->Dosing (IV/SC) Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dosing (IV/SC) Sample Collection (Blood/Tissue) Sample Collection (Blood/Tissue) Dosing (IV/SC)->Sample Collection (Blood/Tissue) Efficacy Assessment Efficacy Assessment Dosing (IV/SC)->Efficacy Assessment LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection (Blood/Tissue)->LC-MS/MS Analysis Data Analysis Data Analysis Efficacy Assessment->Data Analysis LC-MS/MS Analysis->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: A typical workflow for preclinical evaluation of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 14-Deoxypoststerone. The following information is based on established principles of steroid chemistry, as direct literature on the specific synthesis of this compound is limited. The proposed synthesis route involves the deoxygenation of the C-14 hydroxyl group of Poststerone, a known metabolite of 20-hydroxyecdysone (B1671079).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A common and effective strategy for the deoxygenation of a tertiary alcohol, such as the 14-hydroxyl group in Poststerone, is the Barton-McCombie deoxygenation reaction. This two-step process involves:

  • Conversion of the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate).

  • Radical-initiated reduction of the thiocarbonyl derivative to the corresponding deoxy steroid.

Q2: What are the typical starting materials for the synthesis of this compound?

The most direct precursor is Poststerone, which contains the required steroid skeleton with a hydroxyl group at the C-14 position. Since Poststerone is a metabolite of 20-hydroxyecdysone (20E), 20E could also be considered a potential starting material, which would require an additional step to cleave the side chain to obtain the Poststerone structure.

Q3: What are the critical parameters for achieving a high yield in the Barton-McCombie deoxygenation step?

Key parameters for a successful Barton-McCombie deoxygenation include:

  • Anhydrous conditions: The reaction is sensitive to moisture, which can quench the radical intermediates and react with the reagents.

  • Inert atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the radical intermediates.

  • Efficient radical initiator: AIBN (azobisisobutyronitrile) is a commonly used radical initiator. The choice and amount of initiator can influence the reaction rate and yield.

  • Purity of reagents: The purity of the tin hydride reagent (e.g., tributyltin hydride) is critical, as impurities can interfere with the radical chain reaction.

  • Reaction temperature: The reaction is typically carried out at elevated temperatures (e.g., refluxing toluene) to ensure efficient radical initiation and propagation.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (Poststerone or its thiocarbonyl derivative), you can observe the consumption of the starting material and the appearance of the less polar product, this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the thiocarbonyl derivative (Step 1) Incomplete reaction due to steric hindrance at the C-14 position.- Increase the reaction time and/or temperature.- Use a stronger base for deprotonation of the alcohol.- Consider using a less sterically hindered thiocarbonylating agent.
Degradation of the starting material or product.- Perform the reaction at a lower temperature if possible.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Low yield of this compound (Step 2) Inefficient radical chain reaction.- Ensure all reagents and solvents are anhydrous.- Use freshly distilled tributyltin hydride.- Add the radical initiator in portions to maintain a steady concentration of radicals.
Presence of radical scavengers (e.g., oxygen).- Thoroughly degas the solvent and reaction mixture before heating.- Maintain a positive pressure of an inert gas throughout the reaction.
Incomplete reaction.- Increase the reaction time.- Increase the amount of radical initiator and/or tin hydride.
Formation of multiple byproducts Side reactions of the radical intermediates.- Lower the reaction temperature to increase selectivity.- Use a higher dilution to minimize intermolecular side reactions.
Rearrangement of the steroid skeleton.- This is less common in Barton-McCombie reactions but can be influenced by the substrate. Consider alternative deoxygenation methods if rearrangement is a persistent issue.
Difficulty in purifying the final product Contamination with tin byproducts.- Tin byproducts can be difficult to remove by standard chromatography. Treatment of the crude product with a solution of potassium fluoride (B91410) (KF) in methanol (B129727) can precipitate the tin salts, which can then be removed by filtration.- Alternatively, perform a liquid-liquid extraction with hexane (B92381) and acetonitrile (B52724); the tin compounds are more soluble in hexane.
Co-elution of the product with starting material or byproducts on silica (B1680970) gel.- Optimize the TLC and column chromatography solvent system for better separation.- Consider using a different stationary phase for chromatography (e.g., alumina (B75360) or reversed-phase silica).

Experimental Protocols

Protocol 1: Synthesis of Poststerone-14-O-xanthate

  • To a solution of Poststerone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Add methyl iodide (1.5 equivalents) and continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Poststerone-14-O-xanthate.

Protocol 2: Synthesis of this compound (Barton-McCombie Deoxygenation)

  • Dissolve the Poststerone-14-O-xanthate (1 equivalent) in anhydrous and degassed toluene.

  • Add tributyltin hydride (1.5 equivalents) and AIBN (0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an argon atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • To remove tin byproducts, dissolve the crude residue in acetonitrile and wash with hexane. The tin salts will preferentially partition into the hexane layer. Repeat the washing several times.

  • Concentrate the acetonitrile layer and purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Workflow Start Poststerone Step1 Formation of Thiocarbonyl Derivative Start->Step1 1. NaH, CS2 2. CH3I Intermediate Poststerone-14-O-xanthate Step1->Intermediate Step2 Barton-McCombie Deoxygenation Intermediate->Step2 Bu3SnH, AIBN Toluene, Reflux Purification Purification (Chromatography) Step2->Purification End This compound Purification->End Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat R• R• Bu3Sn• Bu3Sn• R•->Bu3Sn• + Bu3SnH - RH Xanthate R'-O-C(=S)SMe R'• R'• Bu3Sn•->R'• + Xanthate - Bu3Sn-S-C(=S)SMe Product R'-H (this compound) R'•->Product + Bu3SnH Bu3Sn•_new Bu3Sn•_new Product->Bu3Sn•_new - Bu3Sn• (regenerated) Bu3Sn•_new->Xanthate Continues cycle

Technical Support Center: 14-Deoxypoststerone Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Currently, there is a limited amount of publicly available scientific literature detailing the specific stability and degradation pathways of 14-Deoxypoststerone. Therefore, this technical support guide is presented as a comprehensive template for researchers and drug development professionals. The experimental details, quantitative data, and degradation pathways provided herein are illustrative examples based on general principles of steroid chemistry and forced degradation studies.[1][2][3] Users should perform their own stability-indicating method development and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of similar steroid molecules, potential degradation pathways for this compound could include oxidation, hydrolysis, and photodecomposition. Functional groups such as ketones and hydroxyls are susceptible to oxidative degradation. Hydrolysis may occur at ester linkages if present, though none are immediately apparent in the core structure. The conjugated double bond system could be susceptible to photolytic degradation.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for monitoring the stability of this compound.[6][7] This method should be able to separate the intact drug from its degradation products.

Q4: What should I do if I observe unexpected peaks in my chromatogram during stability testing?

A4: Unexpected peaks may indicate the formation of degradation products. It is crucial to perform forced degradation studies (see Troubleshooting Guide) to intentionally generate these degradation products and confirm that your analytical method can resolve them from the parent compound. Further characterization of these new peaks using techniques like LC-MS/MS and NMR may be necessary to identify the structure of the degradants.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution
  • Possible Cause 1: Oxidative Degradation.

    • Troubleshooting Step: Prepare solutions in degassed solvents and consider adding an antioxidant to the formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: pH Instability.

    • Troubleshooting Step: Investigate the stability of this compound in different pH buffers. Determine the pH of maximum stability and formulate accordingly.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect solutions from light by using amber vials or by working in a dark room. Conduct photostability studies as per ICH Q1B guidelines.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause 1: Non-validated Analytical Method.

    • Troubleshooting Step: Ensure your analytical method is fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be demonstrated to be stability-indicating.

  • Possible Cause 2: Improper Sample Handling and Storage.

    • Troubleshooting Step: Review and standardize sample handling procedures. Ensure that storage conditions are consistently maintained and monitored.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating a stability-indicating method.[1][3]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 N HCl, 60°C, 24h15.223.5, 5.1
0.1 N NaOH, 60°C, 24h21.832.8, 4.2, 6.7
3% H₂O₂, RT, 24h35.543.1, 4.9, 7.3, 8.0
Heat (105°C), 48h8.915.8
Photolysis (ICH Q1B)12.424.5, 6.2

Table 2: Illustrative Long-Term Stability Data (25°C/60% RH)

Time PointAssay (%)Total Degradants (%)Appearance
Initial99.80.2White to off-white powder
3 Months99.50.5No change
6 Months99.10.9No change
12 Months98.51.5No change

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathway Identify Degradation Pathway hplc->pathway method Validate Method hplc->method

Caption: Forced degradation experimental workflow.

logical_relationship cluster_compound Compound cluster_degradation Degradation Products cluster_factors Stress Factors drug This compound dp1 Oxidized Product drug->dp1 dp2 Hydrolyzed Product drug->dp2 dp3 Photodegradant drug->dp3 oxidant Oxidizing Agent oxidant->dp1 ph pH ph->dp2 light Light light->dp3

Caption: Potential degradation relationships.

References

Technical Support Center: Optimizing 14-Deoxypoststerone Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 14-Deoxypoststerone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which cell lines has it been studied?

This compound is an ecdysteroid derivative. It has been studied in mouse skeletal muscle cell lines (C2C12) to evaluate its effects on myogenesis.[1][2] In these studies, it was used at concentrations of 0.1, 1, and 10 µM.[1][2] Additionally, its binding activity to insect ecdysteroid receptors has been assessed in the Sf-9 cell line.[3] A patent has also described its role in stimulating muscle anabolism in C2C12 cells.[4]

Q2: What is a typical starting concentration range for this compound in cell culture?

Based on available literature, a common starting point for treating C2C12 cells with this compound is in the range of 0.1 µM to 10 µM.[1][2] However, the optimal concentration is highly dependent on the specific cell type, cell density, and the biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How does this compound exert its effects on cells?

Like other steroid hormones, this compound is thought to diffuse across the cell membrane due to its lipophilic nature and interact with intracellular receptors.[5][6] This hormone-receptor complex can then translocate to the nucleus and bind to specific DNA sequences known as hormone responsive elements (HREs), thereby modulating gene transcription.[6][7] The specific signaling pathway for this compound in mammalian cells is not well-documented, but it may involve pathways associated with muscle development and protein synthesis.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is typically a solid. It should be dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is minimal (usually <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of this compound on my cells. - Sub-optimal Dosage: The concentration used may be too low. - Cell Line Insensitivity: The cell line may not express the appropriate receptors. - Compound Degradation: The compound may have degraded due to improper storage or handling.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). - Verify the expression of relevant steroid hormone receptors in your cell line using techniques like qPCR or Western blotting.[8] - Prepare a fresh stock solution of this compound.
High levels of cell death or cytotoxicity observed after treatment. - Supramaximal Dosage: The concentration of this compound may be too high. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be toxic to the cells.- Lower the concentration of this compound in your experiments. - Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line (typically <0.1%). Run a solvent-only control.
Inconsistent or variable results between experiments. - Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. - Mycoplasma Contamination: This common contamination can alter cellular physiology and response to stimuli without visible signs.[9]- Standardize your cell culture protocols, including seeding density and passage number. - Regularly test your cell cultures for mycoplasma contamination.[9]
Precipitation of the compound in the culture medium. - Poor Solubility: The concentration of this compound may exceed its solubility limit in the culture medium.- Prepare a more dilute stock solution. - Gently warm the medium and agitate after adding the compound to aid dissolution. - Consider using a different solvent for the stock solution.

Experimental Protocols

Dose-Response Experiment for this compound

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well or 24-well) at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same final concentration of solvent used for the stock solution).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Analyze the cells for the desired biological outcome. This could include assays for cell viability (e.g., MTT assay), gene expression (e.g., qPCR), or protein expression (e.g., Western blot).

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the optimal dosage.

Visualizations

Steroid_Signaling_Pathway General Steroid Hormone Signaling Pathway extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus hre Hormone Responsive Element (HRE) steroid This compound receptor Cytoplasmic Receptor steroid->receptor Binds complex Hormone-Receptor Complex receptor->complex complex->nucleus Translocation complex->hre Binds to DNA transcription Gene Transcription hre->transcription Initiates translation mRNA Translation transcription->translation mRNA protein New Protein Synthesis translation->protein response Cellular Response protein->response

Caption: General signaling pathway of a steroid hormone.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Start issue Unexpected Results (No effect, cytotoxicity, variability) start->issue check_dosage Check Dosage (Perform dose-response) issue->check_dosage No effect or cytotoxicity check_controls Check Controls (Vehicle, positive/negative) issue->check_controls Inconsistent results check_cells Check Cell Health & Receptor Expression issue->check_cells No effect check_reagent Check Reagent (Fresh stock, proper storage) issue->check_reagent Inconsistent results check_contamination Check for Contamination (Mycoplasma, bacteria) issue->check_contamination Variable results or cell death resolve_dosage Optimize Dosage check_dosage->resolve_dosage resolve_controls Validate Controls check_controls->resolve_controls resolve_cells Use Healthy, Low-Passage Cells check_cells->resolve_cells resolve_reagent Use Fresh Reagent check_reagent->resolve_reagent resolve_contamination Decontaminate or Use New Cell Stock check_contamination->resolve_contamination end Successful Experiment resolve_dosage->end resolve_controls->end resolve_cells->end resolve_reagent->end resolve_contamination->end

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Investigating the Biological Activity of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the biological effects of 14-Deoxypoststerone. Given that this compound is a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079) and not a well-characterized pharmaceutical agent, this resource focuses on foundational questions, troubleshooting potential experimental challenges, and proposing methodologies for investigating its activity, including potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a steroid molecule and a known metabolite of 20-hydroxyecdysone (20E), a common phytoecdysteroid found in various plants, such as Cyanotis arachnoidea.[1][2] Phytoecdysteroids are the plant-derived counterparts to insect molting hormones.[1][3]

Q2: How is this compound formed in mammals?

In mammals, ingested 20-hydroxyecdysone can be metabolized, in part, through the cleavage of its side-chain to form poststerone, which can then be further metabolized to this compound.[2] This metabolic conversion has been observed in mice and rats.[2]

Q3: What are the known or potential biological activities of this compound and its parent compound, 20-hydroxyecdysone?

20-hydroxyecdysone (20E) has been studied for a variety of pharmacological effects in mammals, including anabolic, anti-diabetic, and protein synthesis stimulatory activities.[3][4] As a metabolite, this compound may contribute to the overall biological activity profile of its parent compound. While specific studies on the bioactivity of this compound are limited, its structural similarity to other steroids suggests it could have biological activity.

Q4: Are there any documented off-target effects of this compound?

Currently, there is a lack of specific studies investigating the off-target effects of this compound. The research on this compound is not as extensive as for pharmaceutical drugs, where off-target profiling is a standard part of the development process.

Q5: Could this compound interact with steroid hormone receptors?

While direct evidence is unavailable for this compound, some synthetic progestins are known to have off-target effects via the glucocorticoid receptor.[5] Given the steroidal structure of this compound, it is plausible that it could interact with other steroid hormone receptors, such as the androgen, estrogen, or glucocorticoid receptors. However, this remains to be experimentally verified.

Troubleshooting Guides

This section provides guidance on how to approach unexpected experimental results when working with this compound.

Issue 1: Observing Unexpected Anabolic or Metabolic Effects

If you observe unexpected anabolic or metabolic effects in your experiments, consider the following:

  • Parent Compound Activity: The observed effects may be due to the known biological activities of the parent compound, 20-hydroxyecdysone, which has documented anabolic and metabolic effects.[3]

  • Metabolite Activity: this compound itself may possess intrinsic activity that contributes to the observed phenotype.

  • Dose-Response Relationship: Carefully characterize the dose-response relationship of any unexpected effects to understand their potency and efficacy.

Issue 2: Potential for Steroid Receptor Cross-Reactivity

If you suspect that the observed effects of this compound may be due to off-target interactions with other steroid hormone receptors, the following troubleshooting steps are recommended:

  • Competitive Binding Assays: Perform competitive binding assays with radiolabeled ligands for the androgen, estrogen, and glucocorticoid receptors to determine if this compound can displace the native ligands.

  • Reporter Gene Assays: Use cell lines containing reporter genes responsive to activation of specific steroid hormone receptors to assess whether this compound can act as an agonist or antagonist.

  • Use of Specific Antagonists: In your functional assays, co-administer specific antagonists for the suspected off-target receptors to see if the unexpected effects of this compound are blocked.

Issue 3: Accounting for Metabolic Conversion

When studying the effects of 20-hydroxyecdysone in vivo or in cell culture systems with metabolic capacity, it is important to consider its conversion to this compound.

  • Metabolite Profiling: Use techniques like LC-MS/MS to identify and quantify the levels of this compound and other metabolites in your experimental system.

  • Direct Testing of Metabolites: Whenever possible, synthesize or obtain a pure sample of this compound to directly test its biological activity in your assays. This will help to distinguish the effects of the parent compound from its metabolites.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the potential off-target effects of this compound.

Protocol 1: Steroid Hormone Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for a panel of steroid hormone receptors.

  • Prepare Receptor Source: Use either purified recombinant steroid hormone receptors or cell lysates from cells overexpressing the receptor of interest.

  • Incubate: In a multi-well plate, incubate the receptor source with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dexamethasone for the glucocorticoid receptor) and increasing concentrations of unlabeled this compound.

  • Separate Bound from Unbound Ligand: Use a method such as filtration or size-exclusion chromatography to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Steroid Hormone Receptor Reporter Gene Assay

This protocol outlines a method to determine if this compound can functionally activate or inhibit steroid hormone receptors.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect the cells with two plasmids: one expressing the full-length steroid hormone receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include a known agonist and antagonist for the receptor as positive and negative controls.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the effect of a known agonist).

Data Summary

The following table summarizes the chemical information for this compound based on available literature.

PropertyValueReference
Molecular Formula C₂₁H₃₀O₄[6]
Molecular Weight 346.2144 g/mol [6]
Synonyms 14β,17α-14-Deoxypoststerone[1]

Visualizations

The following diagrams illustrate key concepts related to the investigation of this compound.

20-Hydroxyecdysone 20-Hydroxyecdysone Poststerone Poststerone 20-Hydroxyecdysone->Poststerone Side-chain cleavage This compound This compound Poststerone->this compound 14-dehydroxylation

Caption: Metabolic pathway of 20-hydroxyecdysone to this compound.

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Biological Effect of this compound B Is it a direct on-target effect? A->B C Is it due to off-target receptor interaction? A->C D Is it due to a metabolite? A->D E Dose-response studies B->E F Receptor binding & reporter assays C->F G Metabolite identification & testing D->G H Elucidation of Mechanism of Action E->H F->H G->H

Caption: Workflow for investigating the mechanism of action of this compound.

References

Troubleshooting "14-Deoxypoststerone" immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxypoststerone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of a this compound immunoassay?

A1: Most immunoassays for small molecules like this compound are based on the principle of competitive binding. In this format, free this compound in a sample competes with a labeled form of the steroid (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q2: My this compound immunoassay is showing higher than expected values. What are the potential causes?

A2: Higher than expected values can be due to a number of factors, including:

  • Cross-reactivity: The antibody may be binding to other structurally similar steroids present in the sample.

  • Matrix effects: Components in the sample matrix (e.g., lipids, proteins) may interfere with the antibody-antigen binding.

  • Contamination: The sample or reagents may be contaminated with this compound or a cross-reacting substance.

  • Improper standard curve preparation: Errors in the preparation of the standard curve can lead to inaccurate quantification.

Q3: How can I determine if cross-reactivity is affecting my results?

A3: To assess cross-reactivity, you can perform a specificity test by spiking your sample matrix with potentially cross-reacting compounds at various concentrations and measuring the response in your assay. The results are typically expressed as a percentage of cross-reactivity relative to this compound.

Q4: What are some common structurally similar steroids that might cross-react with a this compound immunoassay?

A4: Based on the structure of this compound (C21H30O4), steroids with a similar pregnane (B1235032) skeleton are potential cross-reactants. These include, but are not limited to, progesterone, corticosterone, and 11-deoxycortisol. The degree of cross-reactivity will depend on the specific antibody used in the assay.

Troubleshooting Guide

Issue 1: High Background Signal
Potential Cause Recommended Solution
Insufficient blockingIncrease the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.
Non-specific binding of antibodiesAdd a non-ionic detergent (e.g., Tween-20) to the wash buffer. Optimize the primary and secondary antibody concentrations.
Inadequate washingIncrease the number of wash steps and the volume of wash buffer. Ensure complete removal of buffer between washes.
Issue 2: Low Signal or Poor Sensitivity
Potential Cause Recommended Solution
Inactive enzyme conjugateEnsure proper storage and handling of the enzyme conjugate. Use a fresh batch if necessary.
Suboptimal antibody concentrationPerform a titration experiment to determine the optimal primary antibody concentration.
Incorrect incubation times or temperaturesAdhere strictly to the protocol's recommended incubation times and temperatures.
Expired reagentsCheck the expiration dates of all kit components and replace any that have expired.
Issue 3: High Inter-Assay or Intra-Assay Variability
Potential Cause Recommended Solution
Inconsistent pipetting techniqueUse calibrated pipettes and ensure consistent pipetting technique for all samples and standards.
Edge effects in microplateAvoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated in a humidified chamber.
Sample heterogeneityEnsure samples are thoroughly mixed before aliquoting.

Potential Cross-Reactivity Data

Due to the limited availability of specific cross-reactivity data for this compound immunoassays, the following table provides a summary of reported cross-reactivities for structurally similar steroids in their respective immunoassays. This information can be used as a guide to select potential cross-reactants for testing in your this compound assay.

Compound Assay for Reported Cross-Reactivity (%)
Progesterone
5β-DihydroprogesteroneProgesterone18.2%[1]
17-HydroxyprogesteroneProgesterone0.5 - 4.9%[1]
MedroxyprogesteroneProgesterone0.5 - 4.9%[1]
Corticosterone
ProgesteroneCorticosterone0.74%
11-Deoxycortisol
PrednisoloneCortisolStatistically significant[2][3]
17-hydroxyprogesteroneCortisolStatistically significant[2][3]

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) and should be optimized for your specific antibody and reagents.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • This compound standard

  • Rabbit anti-14-Deoxypoststerone antibody (primary antibody)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • User samples

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in assay buffer. Dilute samples as necessary in assay buffer.

  • Competitive Reaction:

    • Add 50 µL of standard or sample to the appropriate wells of the microplate.

    • Add 25 µL of the primary antibody to each well.

    • Add 25 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of this compound in the samples from the standard curve.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general method for extracting steroids from serum or plasma samples to reduce matrix effects.[4][5]

Materials:

  • SPE cartridges (e.g., C18)

  • Serum or plasma samples

  • Methanol (B129727)

  • Water

  • Elution solvent (e.g., ethyl acetate)

  • Nitrogen evaporator

  • Reconstitution solvent (assay buffer)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the serum or plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove hydrophilic impurities. A further wash with a non-polar solvent like hexane (B92381) can remove lipids.

  • Elution: Elute the steroids from the cartridge using an appropriate elution solvent.

  • Drying: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of assay buffer. The sample is now ready for analysis by immunoassay.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis sample Serum/Plasma Sample spe Solid-Phase Extraction sample->spe 1. Load extract Cleaned Extract spe->extract 2. Elute & Dry reconstitute Reconstitute in Assay Buffer extract->reconstitute plate Add to Plate with Ab & Conjugate reconstitute->plate incubate Incubate & Wash plate->incubate develop Add Substrate & Stop Solution incubate->develop read Read Absorbance @ 450nm develop->read curve Generate Standard Curve read->curve calculate Calculate Concentration curve->calculate

Caption: Experimental Workflow for this compound Immunoassay.

troubleshooting_tree cluster_high Higher Than Expected Values cluster_low Lower Than Expected/No Signal start Unexpected Results? check_cross_reactivity Suspect Cross-Reactivity? start->check_cross_reactivity check_matrix Suspect Matrix Effects? start->check_matrix check_standards Review Standard Curve Prep start->check_standards check_reagents Check Reagent Activity & Expiry start->check_reagents test_specificity Perform Specificity Test check_cross_reactivity->test_specificity Yes check_cross_reactivity->check_matrix No perform_spe Implement Sample Cleanup (SPE) check_matrix->perform_spe Yes check_matrix->check_standards No optimize_ab Optimize Antibody Concentration check_reagents->optimize_ab Reagents OK check_protocol Verify Incubation Times/Temps optimize_ab->check_protocol Conc. OK

Caption: Troubleshooting Decision Tree for Immunoassay Issues.

References

Technical Support Center: 14-Deoxypoststerone Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the delivery of 14-Deoxypoststerone in animal studies. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in administering this compound for in vivo studies?

A1: this compound, like many steroid hormones, is expected to be hydrophobic, leading to poor water solubility. This presents a significant challenge for preparing formulations suitable for administration to animals, potentially causing issues with bioavailability, dose accuracy, and local tissue irritation at the injection site.

Q2: What are the common routes of administration for steroids like this compound in animal studies?

A2: Common administration routes for steroids in animal models include:

  • Subcutaneous (SC) injection: This is a frequently used method for sustained release.[1][2][3] The loose skin on the back of the neck or flank is a typical site for SC injections in rodents.[1][2]

  • Intramuscular (IM) injection: This route can also provide a depot effect for sustained release and is often used for oil-based formulations.[2][4]

  • Intraperitoneal (IP) injection: While allowing for rapid absorption, it may not be ideal for poorly soluble compounds that can precipitate in the peritoneal cavity.

  • Oral gavage: This method is used for oral administration, but bioavailability can be limited by first-pass metabolism in the liver.[5]

  • Slow-release implants: Devices like silastic capsules can be implanted subcutaneously for continuous and long-term drug delivery.[6]

Q3: What are suitable vehicles for dissolving this compound?

A3: Given its presumed hydrophobic nature, several vehicles can be considered for dissolving this compound. The choice of vehicle will depend on the desired route of administration, dose, and required duration of action. Common options include:

  • Oils: Sesame oil, corn oil, or other sterile oils are frequently used as vehicles for steroid injections (IM or SC).

  • Cyclodextrins: These are used to enhance the aqueous solubility of hydrophobic drugs.[7][8] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[7][8]

  • Dimethyl sulfoxide (B87167) (DMSO): DMSO can dissolve many hydrophobic compounds and is sometimes used for subcutaneous injections in mice.[9] However, it can have its own biological effects and should be used with caution and at low concentrations.

  • Co-solvents: Mixtures of solvents like polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol can be used to dissolve steroids for aqueous formulations.[10]

  • Nanosuspensions: For sustained release, nanosuspensions of the compound can be formulated in a gel matrix for intramuscular injection.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates out of solution during preparation or upon administration. Poor solubility of this compound in the chosen vehicle.* Increase the concentration of the solubilizing agent (e.g., cyclodextrin (B1172386), co-solvent).* Consider using a different vehicle system, such as an oil-based formulation or a nanosuspension.* Gentle warming and sonication may help in initial dissolution, but ensure the compound is stable at higher temperatures.
Local irritation, inflammation, or sterile abscesses at the injection site. The vehicle is not biocompatible or is irritating (e.g., high concentration of DMSO).The compound has precipitated at the injection site.* Use a more biocompatible vehicle like sterile oil or a cyclodextrin solution.* Reduce the concentration of any potentially irritating co-solvents.* Ensure the compound is fully dissolved before injection.* Rotate injection sites if multiple injections are required.[1]
High variability in experimental results or lack of expected biological effect. Poor or variable bioavailability of the compound.* Consider a different route of administration that may offer better bioavailability (e.g., subcutaneous instead of oral).* Optimize the formulation to improve solubility and absorption.* For long-term studies, consider using a slow-release formulation or implant to ensure consistent plasma concentrations.[6]
Difficulty in accurately dosing small volumes of a viscous solution. High viscosity of the formulation (e.g., oil-based solutions).* Use a larger gauge needle for injection.* For very small volumes, consider diluting the stock solution to a larger volume to ensure more accurate dosing.[11]

Experimental Protocols

Protocol 1: Preparation of this compound in an Oil-Based Vehicle for Subcutaneous or Intramuscular Injection

  • Materials: this compound, sterile sesame oil (or other suitable oil), sterile glass vials, weighing scale, vortex mixer, sterile syringes and needles.

  • Procedure: a. In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and place it in a sterile glass vial. b. Add the desired volume of sterile sesame oil to the vial. c. Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but stability at this temperature should be confirmed. d. Visually inspect the solution to ensure there are no undissolved particles. e. Draw the solution into a sterile syringe with an appropriate gauge needle for administration.

Protocol 2: Preparation of this compound in an Aqueous Cyclodextrin-Based Vehicle for Injection

  • Materials: this compound, 2-hydroxypropyl-β-cyclodextrin (HPβCD), sterile physiological saline, sterile glass vials, weighing scale, vortex mixer, sterile syringes and needles.[7][8]

  • Procedure: a. Prepare a stock solution of HPβCD in sterile physiological saline (e.g., 22.5% w/v).[7] b. Weigh the required amount of this compound and add it to the HPβCD solution. c. Vortex the mixture until the compound is fully dissolved. Sonication may be used to facilitate dissolution. d. Filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any undissolved particles. e. The solution is now ready for administration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration weigh Weigh this compound vehicle Select & Prepare Vehicle (e.g., Oil, Cyclodextrin) dissolve Dissolve Compound (Vortex/Sonicate) vehicle->dissolve sterilize Sterile Filtration (if aqueous) dissolve->sterilize restrain Restrain Animal sterilize->restrain Load Syringe inject Administer Formulation (e.g., SC, IM) restrain->inject observe Observe for Adverse Effects inject->observe

Caption: Experimental workflow for the preparation and administration of this compound.

delivery_method_selection cluster_inputs Experimental Considerations cluster_outputs Delivery Method Options duration Study Duration bolus Bolus Injection (SC, IM, IP) duration->bolus Short-term continuous Continuous Delivery (Implantable Pump/Capsule) duration->continuous Long-term frequency Dosing Frequency frequency->bolus Frequent sustained Sustained Release (Oil Depot, Nanosuspension) frequency->sustained Infrequent solubility Compound Solubility solubility->bolus Good solubility->sustained Poor

Caption: Decision tree for selecting a suitable delivery method for this compound.

References

"14-Deoxypoststerone" batch-to-batch variability control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-Deoxypoststerone. Our goal is to help you control for batch-to-batch variability and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic steroid. As with many synthetic steroids, its purity and stability can be influenced by the manufacturing process, leading to potential batch-to-batch variability.[1] Consistent characterization of each batch is crucial for reliable experimental outcomes.

Q2: What are the primary causes of batch-to-batch variability in synthetic steroids like this compound?

Batch-to-batch variability in synthetic steroids can arise from several factors throughout the manufacturing process.[2][3] These include inconsistencies in raw materials, slight variations in reaction conditions (e.g., temperature, pressure, reaction time), differences in purification methods, and improper storage.[4] For complex molecules like steroids, even minor changes can lead to the formation of impurities or isomers that can affect biological activity.[5]

Q3: How can I assess the purity and identity of my this compound batch?

A combination of analytical techniques is recommended to confirm the identity and purity of your steroid batch. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying the main compound. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information on molecular weight and structure, helping to identify the compound and any potential impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and can reveal subtle structural differences and impurities.

Q4: What are the best practices for storing this compound to minimize degradation?

To ensure the stability of this compound, it is crucial to store it properly. For long-term storage, keeping the compound in a tightly sealed container at -20°C or below is recommended to prevent degradation.[8] The compound should also be protected from light and moisture, as these can contribute to chemical degradation over time. Minimizing freeze-thaw cycles is also important for maintaining the integrity of the compound.[8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent Experimental Results Between Batches

Possible Cause: Significant chemical or physical differences between batches of this compound.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Characterize a new batch of this compound upon receipt A->B C Perform HPLC analysis to check purity B->C D Perform LC-MS analysis to confirm molecular weight C->D E Perform NMR analysis for structural confirmation D->E F Compare analytical data with previous 'good' batch E->F G Data matches? F->G Comparison I Data does not match? F->I Comparison H Investigate other experimental variables (e.g., reagents, cell lines) G->H Yes J Contact supplier with data and request a replacement or further analysis I->J No K Consider sourcing from an alternative, qualified vendor J->K

Caption: Troubleshooting inconsistent experimental results.

Solution Steps:

  • Initial Characterization: Always perform a basic analytical check on a new batch of this compound before use.

  • Purity Assessment: Use HPLC to determine the purity of the new batch. Compare the chromatogram with that of a previous batch that yielded expected results.

  • Identity Confirmation: Use LC-MS to confirm the molecular weight of the compound. This will help to ensure that the primary compound is correct.

  • Structural Verification: If inconsistencies persist, perform ¹H and ¹³C NMR to confirm the chemical structure and identify any potential isomeric impurities.

  • Data Comparison: Create a table to compare the analytical data from different batches (see Table 1).

  • Contact Supplier: If significant discrepancies are found, contact the supplier and provide them with your analytical data.

Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis

Possible Cause: Issues with the HPLC method, column degradation, or sample degradation.

Troubleshooting Workflow:

G A Poor Peak Shape or Extra Peaks in HPLC B Check HPLC System Suitability A->B C Prepare fresh mobile phase and sample B->C D Run a standard to check column performance C->D E Column performance acceptable? D->E F No E->F H Yes E->H G Flush or replace the HPLC column F->G I Investigate sample integrity H->I J Analyze a freshly prepared sample of a known good batch I->J K Problem persists? J->K L No K->L N Yes K->N M Original sample may have degraded L->M O Optimize HPLC method (e.g., gradient, mobile phase composition) N->O

Caption: Troubleshooting poor HPLC performance.

Solution Steps:

  • System Check: Ensure the HPLC system is functioning correctly by checking pressure, and detector performance.

  • Fresh Reagents: Prepare fresh mobile phase and a new sample dilution. Old or improperly prepared solutions can cause chromatographic issues.

  • Column Health: Inject a known standard to verify the performance of your HPLC column. Poor peak shape can indicate a void in the column or contamination.[8]

  • Sample Integrity: If the system and column are performing well, the issue may be with the sample itself. Prepare a fresh solution from a new aliquot of the compound.

  • Method Optimization: If the problem is not resolved, you may need to optimize your HPLC method, including the mobile phase composition, gradient, and flow rate.

Quantitative Data Summary

The following tables provide an example of how to summarize and compare quantitative data from different batches of this compound.

Table 1: Batch-to-Batch Purity Comparison by HPLC

Batch IDPurity by HPLC (%)Retention Time (min)Major Impurity (%)
Batch A99.28.540.5
Batch B97.58.521.8
Batch C99.58.550.3

Table 2: Batch-to-Batch Identity Confirmation by LC-MS

Batch IDObserved [M+H]⁺Expected [M+H]⁺
Batch A301.2162301.2168
Batch B301.2165301.2168
Batch C301.2167301.2168

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the purity of the compound.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.[7]

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Analysis: Extract the mass spectrum for the main chromatographic peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • ¹³C NMR: Acquire a carbon NMR spectrum to observe the chemical shifts of the carbon atoms.

    • (Optional) 2D NMR: If further structural confirmation is needed, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Analysis: Compare the obtained spectra with known spectra for similar steroid structures or with data provided by the supplier to confirm the chemical structure and identify any impurities.

Signaling Pathway and Logical Relationships

While the specific signaling pathway of this compound may not be fully elucidated, the following diagram illustrates a hypothetical pathway for a generic steroid hormone, which typically involves binding to a nuclear receptor and modulating gene transcription.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound B Nuclear Receptor (NR) A->B Binds C Heat Shock Proteins (HSP) B->C Bound D [this compound-NR] Complex B->D E [this compound-NR] Complex D->E Translocates F Hormone Response Element (HRE) on DNA E->F Binds G Gene Transcription F->G Modulates H mRNA G->H I Protein Synthesis H->I J Cellular Response I->J

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Mitigating Compound-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering cytotoxicity with steroid-like compounds, using the hypothetical agent "14-Deoxypoststerone" as an example. The principles and protocols described here can be adapted for various cytotoxic agents in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What is the likely mechanism of cytotoxicity?

A1: The cytotoxicity of many steroid-like compounds is often linked to the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients. This inhibition can lead to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. Elevated calcium can trigger apoptosis through various downstream pathways, including mitochondrial dysfunction and caspase activation. Another potential mechanism could involve the induction of oxidative stress, leading to cellular damage.

Q2: At what concentration does this compound typically induce cytotoxicity?

A2: The cytotoxic concentration of a compound can vary significantly depending on the cell line, exposure duration, and assay used. For a hypothetical compound like this compound, it is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. See the table below for example data.

Q3: Can the vehicle used to dissolve this compound be the source of cytotoxicity?

A3: Yes, the solvent (vehicle) used to dissolve a compound can exhibit cytotoxicity, especially at higher concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent that can be toxic to cells, typically at concentrations above 0.5-1%. It is essential to run a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to distinguish between compound-specific effects and vehicle-induced toxicity.

Q4: Are there any known agents that can mitigate this compound-induced cytotoxicity?

A4: For cardiotonic steroids that act via Na+/K+-ATPase inhibition, co-administration of agents that can counteract the downstream effects may be effective. For example, antioxidants like N-acetylcysteine (NAC) could mitigate cytotoxicity if it is mediated by reactive oxygen species (ROS). Additionally, potassium supplementation in the culture medium can sometimes compete with the binding of these compounds to the Na+/K+-ATPase, potentially reducing their inhibitory effect.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Cell Plating Inconsistency Ensure a homogenous single-cell suspension before plating. Seed cells evenly across the plate and avoid edge effects by not using the outermost wells.
Compound Precipitation Visually inspect the culture medium after adding the compound. If precipitation is observed, consider using a lower concentration, a different solvent, or pre-warming the medium.
Assay Timing Ensure that the endpoint measurement (e.g., reading absorbance for an MTT assay) is performed at a consistent time point across all experiments.
Contamination Regularly check cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing on cell stocks.
Issue 2: Unexpected Cytotoxicity in Control Groups
Possible Cause Troubleshooting Step
Vehicle Toxicity Perform a dose-response curve for the vehicle (e.g., DMSO) alone to determine its toxic threshold in your cell line. Keep the final vehicle concentration consistent and as low as possible across all wells (ideally ≤0.1%).
Serum Lot Variation Fetal Bovine Serum (FBS) lots can vary in their composition, affecting cell growth and sensitivity. Test new lots of FBS before use in critical experiments.
Incubator Conditions Verify that the CO2 levels, temperature, and humidity in the incubator are stable and at the correct setpoints.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound in Different Cell Lines

Data is hypothetical and for illustrative purposes only.

Cell LineTreatment Duration (hours)IC50 (nM)Assay Method
HCT116 24150MTT Assay
HCT116 4875CellTiter-Glo®
A549 24220MTT Assay
A549 48110CellTiter-Glo®
MCF-7 4895RealTime-Glo™

Experimental Protocols

Protocol 1: Determining Compound IC50 using an MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or no-treatment control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways & Workflows

cluster_workflow Experimental Workflow: Cytotoxicity Mitigation A 1. Determine IC50 of this compound B 2. Select Sub-lethal Concentration (e.g., IC25) A->B C 3. Co-treat with Mitigating Agent (e.g., NAC) B->C D 4. Assess Cell Viability (e.g., MTT Assay) C->D E 5. Analyze Results: Compare to Compound Alone D->E

Caption: A typical workflow for testing a potential mitigating agent against compound-induced cytotoxicity.

cluster_pathway Hypothesized Cytotoxicity Pathway Cpd This compound Pump Na+/K+-ATPase Cpd->Pump Inhibition Na ↑ Intracellular Na+ Pump->Na Ca ↑ Intracellular Ca²+ Na->Ca Mito Mitochondrial Stress Ca->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: A potential signaling pathway for cytotoxicity induced by Na+/K+-ATPase inhibition.

cluster_troubleshooting Troubleshooting Logic Start High Cell Death Observed CheckVehicle Is Vehicle Control Also Toxic? Start->CheckVehicle CheckDose Is Dose Too High? CheckVehicle->CheckDose No VehicleIssue Reduce Vehicle Conc. or Change Solvent CheckVehicle->VehicleIssue Yes DoseIssue Perform Dose-Response and Lower Concentration CheckDose->DoseIssue Yes CompoundEffect Cytotoxicity is Likely Compound-Specific CheckDose->CompoundEffect No

Caption: A decision tree for troubleshooting unexpected cytotoxicity in cell culture experiments.

Validation & Comparative

Progesterone vs. Its Analogs: A Comparative Analysis of Progesterone Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Progesterone (B1679170), a key steroid hormone, plays a pivotal role in the female reproductive system and is the primary ligand for the progesterone receptor (PR). The interaction between progesterone and its receptor is a critical area of study for the development of therapeutics targeting a range of conditions, from contraception to hormone-dependent cancers. This guide provides a comparative analysis of the progesterone receptor activity of progesterone and its synthetic analogs, offering insights into how structural modifications influence receptor binding and downstream signaling.

Progesterone Receptor Signaling Pathway

The biological effects of progesterone are primarily mediated through the nuclear progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene.[1] Upon binding to progesterone, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds Dimer Active PR Dimer PR->Dimer Dimerization HSP HSP PR_HSP Inactive PR-HSP Complex PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) Dimer->PRE Binds cluster_nucleus cluster_nucleus Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Progesterone receptor signaling pathway.

Comparative Receptor Activity: Progesterone vs. Synthetic Progestins

The affinity of a ligand for the progesterone receptor is a key determinant of its biological activity. This is often quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective/inhibitory concentration (EC50/IC50) in functional assays. Progesterone itself binds to the nuclear progesterone receptor with a high affinity, having a Kd of approximately 1 nM.[2]

Synthetic progestins are structurally related to progesterone and are designed to have improved pharmacokinetic properties, such as enhanced oral bioavailability and a longer half-life. These modifications, however, can also alter their binding affinity and selectivity for the progesterone receptor, as well as their interactions with other steroid receptors.

CompoundReceptor Binding Affinity (Relative to Progesterone)Key Structural Features
Progesterone 100%Natural C21 steroid
Norethindrone (B1679910) ~150%19-nortestosterone derivative
Levonorgestrel ~300%19-nortestosterone derivative
Medroxyprogesterone Acetate ~200%17α-hydroxyprogesterone derivative

Note: Relative binding affinities can vary depending on the experimental system.

Structural modifications at various positions of the steroid nucleus can significantly impact receptor binding. For instance, the removal of the C19 methyl group (as in 19-nortestosterone derivatives like norethindrone and levonorgestrel) often leads to increased progestational activity.

Experimental Protocols

The assessment of progesterone receptor activity typically involves a combination of in vitro binding and functional assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled progestin (e.g., [³H]-progesterone) for binding to the progesterone receptor.

Protocol Outline:

  • Receptor Source: Prepare a cell lysate or purified receptor preparation containing the progesterone receptor.

  • Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the unbound radioligand using methods like dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., T47D breast cancer cells) and co-transfect them with an expression vector for the progesterone receptor and a reporter plasmid containing a progesterone-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of the test compound.

  • Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

  • Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value.

Experimental_Workflow cluster_binding_assay Competitive Binding Assay cluster_transactivation_assay Transactivation Assay start_binding Start receptor_prep Receptor Preparation start_binding->receptor_prep incubation Incubation with Radioligand & Test Compound receptor_prep->incubation separation Separation of Bound/Unbound incubation->separation quantification Quantification separation->quantification ic50_binding IC50 Determination quantification->ic50_binding start_trans Start transfection Cell Culture & Transfection start_trans->transfection treatment Treatment with Test Compound transfection->treatment lysis Cell Lysis treatment->lysis reporter_assay Reporter Assay lysis->reporter_assay ec50_trans EC50 Determination reporter_assay->ec50_trans

Caption: Experimental workflow for assessing PR activity.

Conclusion

The interaction between a ligand and the progesterone receptor is a complex interplay of structural and chemical properties. While progesterone remains the natural and potent agonist, synthetic progestins have been developed with altered receptor affinities and pharmacokinetic profiles. Understanding the structure-activity relationships of these compounds is crucial for the design of new and more effective modulators of progesterone receptor activity. Although data on 14-Deoxypoststerone is scarce, the established methodologies for assessing progesterone receptor binding and function provide a clear framework for evaluating the potential activity of this and other novel progesterone analogs.

References

Comparative Analysis of Anti-Inflammatory Effects: 14-Deoxypoststerone and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the anti-inflammatory effects of 14-Deoxypoststerone and dexamethasone (B1670325) is not currently feasible due to a lack of available scientific literature and experimental data on the biological activity of this compound.

While this compound is a recognized chemical entity, with the Chemical Abstracts Service (CAS) number 1360460-98-5 and a molecular formula of C21H30O4, extensive searches of scientific databases have yielded no studies investigating its pharmacological properties, including any potential anti-inflammatory effects.

In contrast, dexamethasone is a potent and well-characterized synthetic glucocorticoid that has been a cornerstone of anti-inflammatory therapy for decades. Its mechanisms of action and clinical efficacy are extensively documented.

This guide will, therefore, provide a detailed overview of the established anti-inflammatory profile of dexamethasone and outline the standard experimental protocols used to evaluate such effects, which would be applicable to future studies of novel compounds like this compound.

Dexamethasone: A Potent Anti-Inflammatory Agent

Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] This ligand-receptor complex translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.[1]

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

  • Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] This repression leads to a decrease in the production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1]

The net effect of these actions is a powerful suppression of the inflammatory response, characterized by reduced vasodilation, decreased capillary permeability, and diminished recruitment and activation of immune cells at the site of inflammation.

Signaling Pathway of Dexamethasone

The following diagram illustrates the primary signaling pathway for dexamethasone's anti-inflammatory action.

Dexamethasone_Pathway Dexamethasone Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins Dex->GR_complex Binds to Activated_GR Activated GR-Dexamethasone Complex GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates and Binds NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethering/Interaction Repression Repression Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->Pro_Inflammatory_Genes Activates Repression->Pro_Inflammatory_Genes Inhibits

Caption: Dexamethasone signaling pathway.

Experimental Protocols for Assessing Anti-Inflammatory Effects

Evaluating the anti-inflammatory properties of a compound typically involves a combination of in vitro and in vivo models.

In Vitro Assays
  • Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages:

    • Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are cultured under standard conditions.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a positive control (dexamethasone) for a specified period (e.g., 1 hour).

    • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium.

    • Analysis: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.

  • NF-κB Reporter Assay:

    • Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Treatment and Stimulation: Cells are treated with the test compound and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).

    • Analysis: The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter activity indicates inhibition of the NF-κB signaling pathway.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rodents:

    • Animal Model: Rats or mice are used.

    • Treatment: Animals are administered the test compound or dexamethasone orally or via injection.

    • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw.

    • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

    • Analysis: The percentage inhibition of edema in the treated groups is calculated relative to a vehicle-treated control group.

Experimental Workflow for Anti-Inflammatory Drug Screening

The following diagram outlines a typical workflow for screening and evaluating potential anti-inflammatory compounds.

Experimental_Workflow General Workflow for Anti-Inflammatory Drug Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Evaluation cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) reporter_assay Mechanism-Based Assays (e.g., NF-κB reporter assay) acute_model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) cell_based->acute_model Lead Compound Identification chronic_model Chronic Inflammation Model (e.g., Adjuvant-induced arthritis) acute_model->chronic_model Further Efficacy Testing dose_response Dose-Response Relationship chronic_model->dose_response Comprehensive Evaluation toxicity Toxicity Assessment comparison Comparison with Standard Drugs (e.g., Dexamethasone)

Caption: Workflow for anti-inflammatory drug screening.

Conclusion

While a direct comparison between this compound and dexamethasone regarding their anti-inflammatory effects is not possible at this time, the established profile of dexamethasone serves as a benchmark for anti-inflammatory potency and mechanistic understanding. The experimental frameworks outlined provide a clear path for the future investigation of novel compounds like this compound. Should data on the biological activity of this compound become available, a comprehensive comparative guide could be developed. Until then, dexamethasone remains a primary reference compound in the field of anti-inflammatory research and therapy.

References

In-Depth Efficacy Analysis: 14-Deoxypoststerone in Comparison to Existing Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of 14-Deoxypoststerone remains speculative due to the current absence of publicly available scientific literature and clinical data. Extensive searches for "this compound" have not yielded information on a corticosteroid with this designation, precluding a direct comparison with established corticosteroid therapies.

This guide is intended for researchers, scientists, and drug development professionals. Given the lack of specific data on this compound, this document will instead provide a framework for evaluating novel corticosteroids by comparing the known mechanisms and properties of existing glucocorticoids. This framework can be applied to any new steroidal compound once data becomes available.

Framework for Comparison of Novel Corticosteroids

A thorough comparison of a novel corticosteroid with existing ones would necessitate a detailed analysis of its pharmacological profile. Key areas of investigation include its binding affinity for the glucocorticoid receptor (GR) and other steroid receptors, its anti-inflammatory efficacy in preclinical models, and its side-effect profile.

I. Receptor Binding and Transactivation/Transrepression Activity

The efficacy of a corticosteroid is intrinsically linked to its interaction with the glucocorticoid receptor. A comparative analysis should quantify the binding affinity (Ki) of the novel compound to the GR and compare it to that of established corticosteroids like dexamethasone, prednisolone, and hydrocortisone.

Furthermore, the ability of the ligand-bound GR to modulate gene expression is crucial. This is a bifurcated process:

  • Transactivation: The GR binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression: The GR interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

An ideal novel corticosteroid would exhibit potent transrepression activity with minimal transactivation, as the latter is associated with many of the undesirable side effects of glucocorticoid therapy.

Hypothetical Signaling Pathway of a Novel Corticosteroid

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Novel_Corticosteroid Novel Corticosteroid GR_complex GR-HSP90 Complex Novel_Corticosteroid->GR_complex Binds GR_ligand GR-Ligand Complex GR_complex->GR_ligand HSP90 Dissociation GR_dimer GR-Ligand Dimer GR_ligand->GR_dimer Dimerization NF_kB NF-κB / AP-1 GR_ligand->NF_kB Interacts with GRE Glucocorticoid Response Element GR_dimer->GRE Binds Anti_inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_Genes Transactivation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Transrepression Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Resolution Resolution Anti_inflammatory_Genes->Resolution

Caption: Hypothetical signaling pathway of a novel corticosteroid.

II. Preclinical Efficacy: In Vitro and In Vivo Models

The anti-inflammatory potential of a novel corticosteroid should be quantified using a battery of in vitro assays. These experiments typically involve stimulating immune cells (e.g., peripheral blood mononuclear cells, macrophages, or cell lines like RAW 264.7) with an inflammatory agent (e.g., lipopolysaccharide) and measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) by the test compound.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity (IC50 in nM)

CompoundTNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
This compound Data not availableData not availableData not available
Dexamethasone5.28.13.5
Prednisolone12.815.39.7
Hydrocortisone55.662.448.9

The efficacy of a novel corticosteroid must be validated in relevant animal models of inflammatory diseases. The choice of model depends on the intended therapeutic application. Common models include:

  • Carrageenan-induced paw edema: An acute model of inflammation.

  • Collagen-induced arthritis: A model for rheumatoid arthritis.

  • Ovalbumin-induced allergic asthma: A model for respiratory inflammation.

Efficacy in these models is typically assessed by measuring reductions in tissue swelling, inflammatory cell infiltration, and cytokine levels.

Experimental Workflow for In Vivo Efficacy Testing

Animal_Model Select Animal Model (e.g., Collagen-Induced Arthritis) Induce_Disease Induce Disease Animal_Model->Induce_Disease Treatment_Groups Randomize into Treatment Groups (Vehicle, Standard, Novel) Induce_Disease->Treatment_Groups Administer_Drug Administer Compound Treatment_Groups->Administer_Drug Monitor_Symptoms Monitor Clinical Scores (e.g., Paw Swelling) Administer_Drug->Monitor_Symptoms Collect_Samples Collect Tissue/Blood Samples at Endpoint Monitor_Symptoms->Collect_Samples Analyze_Biomarkers Analyze Biomarkers (Cytokines, Histology) Collect_Samples->Analyze_Biomarkers Data_Analysis Statistical Analysis Analyze_Biomarkers->Data_Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

III. Side-Effect Profile

A major goal in the development of novel corticosteroids is to dissociate the anti-inflammatory effects from the metabolic and endocrine side effects. A comprehensive comparison would involve assessing the following:

  • Metabolic Effects: Measurement of blood glucose levels, insulin (B600854) resistance, and effects on lipid metabolism.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Assessment of adrenal gland weight and circulating corticosterone (B1669441) levels after chronic administration.

  • Bone Effects: Evaluation of bone mineral density and markers of bone formation and resorption.

Table 2: Hypothetical Side-Effect Profile Comparison

ParameterThis compound DexamethasonePrednisolone
HPA Axis Suppression Data not availableHighModerate
Hyperglycemia Data not availableHighModerate
Bone Density Reduction Data not availableHighModerate

Conclusion

While a direct comparison of "this compound" to existing corticosteroids is not currently possible due to a lack of available data, the framework outlined above provides a robust methodology for the evaluation of any novel steroidal anti-inflammatory drug. Future research that elucidates the pharmacological profile of "this compound" or similarly named compounds will be necessary to determine their potential therapeutic utility and place in the clinical landscape. Researchers are encouraged to verify the chemical identity and available literature for any novel compound of interest before embarking on extensive comparative studies.

Validating In Vivo Target Engagement of 14-Deoxypoststerone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo target engagement of 14-Deoxypoststerone, a phytoecdysteroid with potential therapeutic applications. Due to the limited specific data on this compound, this document leverages the extensive research on a closely related and well-studied ecdysteroid, 20-Hydroxyecdysone (B1671079) (20E), as a primary comparator. The methodologies and principles outlined here are broadly applicable to the in vivo characterization of novel ecdysteroids.

Introduction to this compound and Ecdysteroids

This compound is a naturally occurring phytoecdysteroid, a class of steroid hormones found in plants and insects. In insects, ecdysteroids are crucial for molting and metamorphosis, primarily by activating the ecdysone (B1671078) receptor (EcR), a nuclear receptor. In mammals, ecdysteroids, including 20E, have demonstrated a range of beneficial pharmacological effects, such as anabolic, anti-diabetic, and hepatoprotective activities, with a notable lack of androgenic side effects.[1][2][3] The precise molecular targets in mammals are still under investigation, with evidence suggesting potential interactions with Estrogen Receptor Beta (ERβ) and non-genomic pathways involving membrane receptors like the Mas receptor.[4][5] this compound is also a known metabolite of 20-Hydroxyecdysone in mammals.[6][7]

Comparative Pharmacokinetics and Efficacy

Validating target engagement begins with understanding the pharmacokinetic and pharmacodynamic profiles of the compound. The following tables summarize key in vivo data for 20-Hydroxyecdysone, which can serve as a benchmark for studies on this compound.

Table 1: Comparative Pharmacokinetics of 20-Hydroxyecdysone in Preclinical Models

ParameterSpeciesDose & RouteCmaxTmaxHalf-life (t1/2)Oral BioavailabilityReference
20-HydroxyecdysoneGerbil50 mg/kg (oral)~150 ng/mL~0.5 h~33 min~12%[8]
20-HydroxyecdysoneMouseNot specified (oral)Low-ShortVery low (<1%)[9]
20-HydroxyecdysoneRatNot specified (oral)Low-ShortLow[9]
This compound--Data not availableData not availableData not availableData not available-

Table 2: Comparative In Vivo Anabolic Effects

CompoundSpeciesDoseDurationKey FindingsReference
20-HydroxyecdysoneRat5 mg/kg/day (oral)21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone and SARM S-1.[1]
20-HydroxyecdysoneMouse50 mg/kg/day (oral)28 daysFully recovers skeletal muscle function 7 days after eccentric contraction-induced damage.[10][11]
20-HydroxyecdysoneHumanEcdysterone-containing supplements10 weeksSignificantly higher increases in muscle mass and one-repetition bench press performance.[12]
This compound-Data not availableData not availableData not available-

Experimental Protocols for In Vivo Target Engagement Validation

A multi-pronged approach is essential to confidently validate the in vivo target engagement of this compound. This involves confirming direct target binding, measuring downstream biomarker modulation, and observing a functional physiological response.

Receptor Occupancy Assays

Receptor occupancy (RO) assays are the gold standard for demonstrating direct target engagement in a living organism.[13][14][15]

Methodology: Ex Vivo Autoradiography

  • Animal Dosing: Administer this compound or a comparator compound (e.g., 20E) to a cohort of animals at various doses and time points.

  • Tissue Collection: At the desired time point, euthanize the animals and rapidly excise the target tissues (e.g., skeletal muscle, liver).

  • Radioligand Incubation: Tissue sections are incubated with a radiolabeled ligand known to bind to the putative target (e.g., [3H]-estradiol for ERβ).

  • Autoradiography: The tissue sections are exposed to a film or phosphor screen to visualize the distribution and density of the radioligand binding.

  • Analysis: Quantify the reduction in radioligand binding in the presence of the test compound. A dose-dependent decrease in the radiolabeled signal indicates target occupancy by the unlabeled drug.

Methodology: In Vivo Imaging (PET/SPECT)

For targets where a suitable radiotracer exists, Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) can be used for non-invasive, real-time RO assessment.[16][17]

  • Radiotracer Development: A positron-emitting isotope (e.g., 18F) is incorporated into a ligand with high affinity for the target receptor.

  • Animal Dosing: The test compound (this compound) is administered.

  • Radiotracer Injection: The radiotracer is injected intravenously.

  • Imaging: The animal is imaged using a PET or SPECT scanner to measure the uptake and distribution of the radiotracer in target tissues.

  • Analysis: A reduction in the radiotracer signal in the presence of the test compound indicates target engagement.

Biomarker Modulation Assays

Measuring the modulation of downstream biomarkers provides evidence of target engagement leading to a biological response.

Methodology: Gene Expression Analysis (qRT-PCR)

  • Animal Dosing and Tissue Collection: As described for RO assays.

  • RNA Extraction: Isolate total RNA from the target tissues.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR: Perform qRT-PCR using primers for specific target genes. For ecdysteroids, relevant biomarkers could include myostatin (a negative regulator of muscle growth) or genes involved in protein synthesis pathways.[4][5]

  • Analysis: Quantify the change in gene expression levels relative to a control group.

Methodology: Protein Expression and Phosphorylation Analysis (Western Blotting)

  • Animal Dosing and Tissue Collection: As described for RO assays.

  • Protein Extraction: Homogenize tissues and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific proteins of interest (e.g., phosphorylated Akt, mTOR) to assess the activation state of signaling pathways.[10][18]

  • Analysis: Quantify the changes in protein expression or phosphorylation levels.

Functional Outcome Studies

Observing a dose-dependent physiological or behavioral response provides the ultimate validation of target engagement.

Methodology: Anabolic Effect Assessment

  • Animal Model: Use a relevant animal model, such as rats or mice undergoing resistance training or recovering from muscle injury.[1][11]

  • Dosing Regimen: Administer this compound or a comparator over a defined period (e.g., several weeks).

  • Functional Readouts: Measure parameters such as muscle mass, muscle fiber size (histology), and physical performance (e.g., grip strength, treadmill running).[1][19]

  • Analysis: Compare the functional outcomes between the treated and control groups to determine the in vivo efficacy.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for ecdysteroids.

ecdysteroid_signaling cluster_insect Arthropod Signaling (Canonical) cluster_mammal Putative Mammalian Signaling cluster_er_beta ERβ Pathway cluster_gpcr Non-genomic Pathway Ecdysteroid Ecdysteroid EcR EcR Ecdysteroid->EcR Binds EcRE Ecdysone Response Element EcR->EcRE Heterodimerizes with USP USP USP USP->EcRE Gene_Expression Gene Expression (Molting, Metamorphosis) EcRE->Gene_Expression Regulates Phytoecdysteroid This compound (or 20E) ERb ERβ Phytoecdysteroid->ERb Binds? MasR Mas Receptor (GPCR) Phytoecdysteroid->MasR Activates? ERb_nucleus ERβ (nucleus) ERb->ERb_nucleus Translocates ERE Estrogen Response Element ERb_nucleus->ERE Binds Anabolic_Genes Anabolic Gene Expression ERE->Anabolic_Genes Regulates PI3K_Akt PI3K/Akt Pathway MasR->PI3K_Akt Activates Protein_Synthesis Increased Protein Synthesis PI3K_Akt->Protein_Synthesis Promotes

Figure 1: Proposed signaling pathways for ecdysteroids in arthropods and mammals.

Experimental Workflow

The diagram below outlines a general workflow for validating in vivo target engagement.

target_validation_workflow start Start: Hypothesis (this compound engages target X) pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd ro_assay Receptor Occupancy Assay (e.g., ex vivo autoradiography, PET) pk_pd->ro_assay biomarker Biomarker Modulation Assay (e.g., qRT-PCR, Western Blot) pk_pd->biomarker functional Functional Outcome Study (e.g., anabolic effects in vivo) pk_pd->functional data_analysis Data Analysis & Interpretation ro_assay->data_analysis biomarker->data_analysis functional->data_analysis validation Target Engagement Validated data_analysis->validation

Figure 2: General workflow for in vivo target engagement validation.

Comparison with Alternatives

The primary alternatives to this compound for eliciting anabolic effects would be other ecdysteroids, selective androgen receptor modulators (SARMs), and non-steroidal estrogen receptor beta agonists.

Table 3: Comparison of Anabolic Agent Classes

ClassExample(s)Putative Target(s)Key AdvantagesKey Disadvantages
Phytoecdysteroids This compound, 20-HydroxyecdysoneERβ, Mas ReceptorAnabolic effects without androgenicity; good safety profile reported.[1][2]Unclear primary target in mammals; oral bioavailability can be low.[8][9]
SARMs S-1, OstarineAndrogen ReceptorTissue-selective anabolic effects; orally bioavailable.Potential for off-target effects; long-term safety still under investigation.
Non-steroidal ERβ Agonists Genistein, GTx878Estrogen Receptor βHigh selectivity for ERβ, minimizing ERα-related side effects.[20][21]Anabolic effects may be less pronounced than SARMs; potential for other estrogen-related effects.

Conclusion

Validating the in vivo target engagement of this compound requires a systematic and multi-faceted experimental approach. By leveraging the extensive knowledge of 20-Hydroxyecdysone and employing a combination of receptor occupancy, biomarker modulation, and functional outcome studies, researchers can build a comprehensive data package to support its therapeutic development. The methodologies and comparative data presented in this guide provide a robust framework for these critical investigations.

References

Comparative Analysis of Steroid Side Effect Profiles: Traditional Glucocorticoids vs. Progesterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of scientific literature and public databases yielded no specific information on a compound named "14-Deoxypoststerone." Therefore, a direct comparison of its side effect profile with traditional steroids is not possible at this time. This guide provides a comprehensive comparison between the well-documented side effect profiles of traditional glucocorticoids and progesterone (B1679170) derivatives, the latter of which "this compound" is presumed to be a member based on its nomenclature.

Side Effect Profile of Traditional Glucocorticoids

Traditional glucocorticoids, such as prednisone, dexamethasone, and cortisol, are potent anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a wide range of adverse effects, particularly with long-term use. These side effects are largely a consequence of their systemic action and interaction with the glucocorticoid receptor (GR), which is ubiquitously expressed throughout the body.

Quantitative Data on Glucocorticoid Side Effects

The following table summarizes the common side effects associated with systemic glucocorticoid therapy. The incidence and severity are generally dose-dependent and increase with the duration of treatment.

System/Organ ClassSide EffectIncidence/Key Quantitative Data
Metabolic/Endocrine Hyperglycemia/New-onset diabetesIncreased risk with dose; odds ratios can be as high as 10.34 for high doses.
Cushing's Syndrome (moon face, buffalo hump, central obesity)Common with long-term, high-dose therapy.
Adrenal SuppressionCan occur after just a few weeks of therapy; requires gradual tapering.
DyslipidemiaIncreases in total cholesterol, LDL, and triglycerides are frequently observed.
Musculoskeletal Osteoporosis/FracturesUp to 50% of patients on long-term therapy may experience fractures.
Myopathy (muscle weakness)Proximal muscle weakness is a characteristic feature.
Avascular NecrosisLess common but a serious complication, particularly affecting the femoral head.
Cardiovascular HypertensionA common, dose-dependent side effect.
Fluid Retention/EdemaDue to mineralocorticoid effects of some glucocorticoids.
Increased risk of cardiovascular eventsAssociated with long-term use.
Dermatologic Skin thinning and atrophyCommon with both systemic and topical use.
Acne, HirsutismCan occur, especially with higher doses.
Impaired wound healingDue to immunosuppressive and anti-inflammatory effects.
Ophthalmic CataractsA well-documented long-term side effect.
GlaucomaIncreased intraocular pressure is a significant risk.
Neuropsychiatric Mood disturbances (euphoria, depression, psychosis)Can occur at any dose and may be severe.
InsomniaA common side effect, especially when doses are taken late in the day.
Cognitive impairmentCan be associated with long-term use.
Immunologic Increased susceptibility to infectionsDue to the immunosuppressive effects of glucocorticoids.
Experimental Protocols for Assessing Glucocorticoid Side Effects

The evaluation of glucocorticoid-induced side effects involves a combination of preclinical and clinical studies.

Preclinical Assessment (Animal Models):

  • Metabolic Effects: Rodent models (rats, mice) are commonly used. Glucose tolerance tests and insulin (B600854) sensitivity assays are performed to assess hyperglycemic effects. Body composition analysis (e.g., using DEXA) can quantify changes in fat and lean mass.

  • Musculoskeletal Effects: Ovariectomized rat models are often used to study osteoporosis, with bone mineral density measured by DEXA and bone microarchitecture assessed by micro-CT. Muscle atrophy is evaluated by measuring muscle mass and fiber size.

  • Cardiovascular Effects: Telemetry in conscious, freely moving animals is used to continuously monitor blood pressure and heart rate.

  • Neuropsychiatric Effects: Behavioral tests in rodents, such as the forced swim test and elevated plus maze, are used to assess depressive-like and anxiety-like behaviors.

Clinical Assessment:

  • Metabolic Monitoring: Regular monitoring of blood glucose, HbA1c, and lipid profiles in patients.

  • Bone Density Screening: Baseline and periodic DEXA scans for patients on long-term therapy.

  • Ophthalmic Examinations: Regular eye exams, including intraocular pressure measurement and slit-lamp examination for cataracts.

  • Cardiovascular Monitoring: Regular blood pressure checks.

  • Psychiatric Evaluation: Monitoring for changes in mood and behavior.

Signaling Pathway of Glucocorticoid Receptor

The genomic effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The following diagram illustrates the classical signaling pathway.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90-HSP70 Complex GC->GR_complex Binding & Dissociation of HSPs GR_GC Activated GR-GC Complex GR_dimer GR Dimer GR_GC->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Physiological/Side Effects Protein->Effects

Glucocorticoid Receptor Signaling Pathway

Side Effect Profile of Progesterone and its Derivatives (Progestins)

Progesterone is a naturally occurring steroid hormone, and its synthetic derivatives are known as progestins. They are used in hormone replacement therapy, contraception, and for other gynecological conditions. While generally considered to have a more favorable side effect profile than glucocorticoids, they are not without adverse effects.

Quantitative Data on Progestin Side Effects

The side effect profile of progestins can vary depending on the specific compound, its androgenic activity, and whether it is used in combination with an estrogen.

System/Organ ClassSide EffectIncidence/Key Quantitative Data
Reproductive/Gynecological Irregular uterine bleeding (spotting, breakthrough bleeding)A very common side effect, especially in the initial months of use.
Amenorrhea (absence of menstruation)Can occur with long-term use of certain progestins.
Breast tendernessA common side effect.
Metabolic/Endocrine Weight gainReported with some progestins, though often modest.
Changes in libidoBoth increases and decreases have been reported.
Acne and HirsutismMore common with progestins that have higher androgenic activity.
Cardiovascular Thromboembolic events (blood clots)Risk is increased, particularly when used in combination with estrogens.
Changes in lipid profileCan occur, with some progestins having a more favorable profile than others.
Neuropsychiatric Mood swings, depressionReported by some users.
Headaches/MigrainesCan be exacerbated in susceptible individuals.
Experimental Protocols for Assessing Progestin Side Effects

Preclinical Assessment:

  • Endometrial Effects: Rabbit models (Clauberg test) are historically used to assess progestational activity on the endometrium.

  • Androgenic Activity: The Hershberger assay in castrated male rats is a standard method to assess the androgenic and anti-androgenic properties of a compound.

  • Thrombogenicity: Animal models are used to assess effects on coagulation parameters and the potential for thrombosis.

Clinical Assessment:

  • Gynecological Monitoring: Patient-reported bleeding diaries are crucial in clinical trials. Pelvic exams and endometrial biopsies may be performed as needed.

  • Metabolic Monitoring: Monitoring of body weight, lipid profiles, and glucose levels.

  • Cardiovascular Assessment: Monitoring for signs and symptoms of thromboembolic events.

Experimental Workflow for Steroid Side Effect Profiling

The following diagram outlines a general workflow for the preclinical and clinical assessment of steroid side effects.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) animal_models In Vivo Animal Models (Rodents, Non-rodents) in_vitro->animal_models safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) animal_models->safety_pharm tox_studies Toxicology Studies (Acute, Chronic) safety_pharm->tox_studies phase1 Phase I (Healthy Volunteers - Safety, PK/PD) tox_studies->phase1 IND Submission phase2 Phase II (Patients - Efficacy, Dose-Ranging) phase1->phase2 phase3 Phase III (Large Patient Groups - Efficacy, Side Effects) phase2->phase3 phase4 Phase IV (Post-Marketing Surveillance) phase3->phase4

General Workflow for Steroid Side Effect Assessment

Conclusion

While a direct comparison with "this compound" is not feasible due to the absence of available data, this guide provides a comprehensive overview of the side effect profiles of traditional glucocorticoids and progesterone derivatives. Glucocorticoids are associated with a broad range of significant, and often severe, systemic side effects. Progestins generally have a different and often milder side effect profile, which is heavily dependent on the specific molecular structure and its interaction with various steroid receptors. The development of any new steroidal compound would necessitate a thorough evaluation through the rigorous preclinical and clinical workflows outlined to fully characterize its safety profile.

A Comparative Guide to the Bioanalytical Methods for 14-Deoxypoststerone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two predominant bioanalytical methods for the quantification of 14-Deoxypoststerone in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and pharmacodynamic assessments in drug development. This document presents a comparative analysis based on hypothetical, yet realistic, performance data to guide researchers in selecting the optimal method for their specific needs.

Comparative Performance of Bioanalytical Methods

The choice between a chromatographic method like LC-MS/MS and a ligand-binding assay like ELISA depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. LC-MS/MS is often considered the "gold standard" for its precision and specificity, while ELISA offers a simpler, high-throughput alternative.[1] A summary of the key performance parameters for each method is presented below.

Table 1: Comparison of Hypothetical Performance Characteristics for this compound Bioanalytical Methods

Performance ParameterLC-MS/MSELISA
Linearity (r²) > 0.996> 0.99
Lower Limit of Quantification (LLOQ) 10.0 pg/mL50.0 pg/mL
Upper Limit of Quantification (ULOQ) 10,000 pg/mL2,000 pg/mL
Accuracy (% Relative Error) Within ±15%Within ±20%
Precision (% Coefficient of Variation) < 15%< 20%
Selectivity / Specificity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)
Matrix Effect Potential for ion suppression/enhancementMinimal
Throughput ModerateHigh
Cost per Sample HighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are generalized protocols for the quantification of this compound using LC-MS/MS and ELISA.

2.1. LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and specificity for the quantification of this compound in plasma.

2.1.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 40% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined).

    • Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined).

2.2. ELISA Method for this compound Quantification

This competitive ELISA protocol offers a high-throughput method for screening and quantification.

2.2.1. Assay Procedure

  • Prepare standards and quality control (QC) samples by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped serum).

  • Add 50 µL of standards, QCs, and unknown samples to the appropriate wells of a microplate pre-coated with a capture antibody specific for this compound.

  • Add 50 µL of this compound conjugated to horseradish peroxidase (HRP) to each well.

  • Incubate for 1 hour at room temperature on a plate shaker.

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway

This compound, as a progestin, is expected to exert its biological effects primarily through progesterone (B1679170) receptors. Progesterone signaling can occur through two main pathways: a classical genomic pathway involving nuclear progesterone receptors (nPR) and a rapid non-genomic pathway mediated by membrane progesterone receptors (mPRs).[2][3][4]

References

Unraveling the Structure-Activity Relationships of Progesterone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for structure-activity relationship (SAR) studies on "14-deoxypoststerone" did not yield specific results for this particular compound. Therefore, this guide provides a comparative analysis of the SAR of various progesterone (B1679170) analogs, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus will be on how structural modifications to the progesterone scaffold influence receptor binding and biological activity.

Progesterone Receptor Binding: Nuclear vs. Membrane

The biological effects of progesterone and its analogs are primarily mediated through the nuclear progesterone receptor (nPR) and the membrane progesterone receptor (mPR). Structure-activity relationship studies have revealed that modifications to the steroid core can significantly alter the binding affinity and selectivity for these two receptor types.

For instance, synthetic progestins often exhibit different binding affinities for nPR and mPRα. While some derivatives bind strongly to both, others show selectivity. Notably, two synthetic progesterone derivatives, 10-ethenyl-19-norprogesterone (19-CH2P4) and 19a-methylprogesterone (19-CH3P4), have been identified as selective mPRα agonists with no significant nPR agonist activity.[1] This highlights the potential to develop mPR-specific ligands by modifying the progesterone structure. In contrast, potent nPR agonists like Org 2058 and R5020 show poor binding to human mPRα, and the nPR antagonist RU486 (mifepristone) does not bind to mPRα at all.[1]

Further studies have shown that derivatives with a 19-hydroxyl group and the removal of the 3-keto group exhibit high selectivity for mPRs with almost no affinity for nPRs.[2] Computational docking studies have also been employed to investigate the binding affinities of various steroid derivatives to different isoforms of the human progesterone receptor (hPR A and hPR B), suggesting that estrogens like estradiol (B170435) and estrone (B1671321) can bind with high affinity to hPR monomers.[3]

Anti-Inflammatory and Other Biological Activities

Beyond receptor binding, the structural modifications of progesterone analogs have been explored for various therapeutic applications, particularly for their anti-inflammatory properties. Analogs of andrographolide, a different class of molecule, have been investigated where a 14-deoxy modification in 14-deoxy-11,12-didehydroandrographolide (B31429) was found to retain anti-inflammatory effects, likely through the inhibition of NF-κB, while being devoid of the cytotoxicity seen with the parent compound.[4]

In the realm of steroidal anti-inflammatory agents, synthetic analogs of dehydroepiandrosterone (B1670201) (DHEA) metabolites have shown promise. For example, 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286), a stabilized derivative of an active DHEA metabolite, demonstrated significant anti-inflammatory effects in rodent models of rheumatoid arthritis.[5] Similarly, 5-androstene-16α-fluoro-17-one (fluasterone), another synthetic androstene analog, showed anti-inflammatory and immune-regulating activities without significant hormonal side effects.[6]

Interestingly, modifications at the 14-position of the steroid nucleus can lead to other biological activities. The synthesis of 14β-hydroxyprogesterone, for example, resulted in a compound with positive inotropic activity, indicating an interaction with the digitalis receptor.[7]

Data Summary: Progesterone Analog Activity

Compound/AnalogReceptor/TargetActivityKey Structural FeaturesReference
19-CH2P4, 19-CH3P4mPRαSelective AgonistMethyl or methylene (B1212753) at C18 or C19[1]
19-hydroxy derivativesmPRsSelective Binding19-hydroxyl, no 3-keto group[2]
Org 2058, R5020nPRPotent Agonist---[1]
RU486 (mifepristone)nPRAntagonist---[1]
14-deoxy-11,12-didehydroandrographolideNF-κBAnti-inflammatory14-deoxy modification[4]
HE3286---Anti-inflammatory17α-ethynyl group[5]
Fluasterone---Anti-inflammatory16α-fluoro group[6]
14β-hydroxyprogesteroneDigitalis ReceptorPositive Inotropic14β-hydroxyl group[7]

Experimental Protocols

Receptor Binding Assays (General Methodology)

A common method to determine the binding affinity of steroid analogs to progesterone receptors involves competitive binding assays. A typical protocol is as follows:

  • Preparation of Receptor Source:

    • For nPR: Cytosolic fractions from cells expressing the receptor (e.g., MCF-7 cells) or tissues rich in nPR (e.g., rat uterine cytosol) are prepared.[1][2]

    • For mPRα: Membrane fractions from cells overexpressing the receptor (e.g., human pancreatic adenocarcinoma BxPC3 cells) are used.[1][2]

  • Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]progesterone) and varying concentrations of the unlabeled test compound (the progesterone analog).

  • Separation: Bound and unbound radioligand are separated, often by filtration or charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the binding affinity.

Cell-Based Functional Assays (General Methodology)

To assess the functional activity of progesterone analogs (agonist or antagonist), cell-based reporter assays are frequently used:

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express the progesterone receptor is cultured. These cells are then co-transfected with a plasmid encoding the progesterone receptor and a reporter plasmid containing a progesterone-responsive element linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with varying concentrations of the progesterone analog. A known agonist (e.g., progesterone) and antagonist (e.g., RU486) are used as controls.

  • Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured.

  • Data Analysis: An increase in reporter gene activity indicates agonist activity, while a decrease in agonist-induced activity suggests antagonist activity. Dose-response curves are generated to determine the potency (EC50) or inhibitory concentration (IC50) of the compound.

Visualizing Structure-Activity Relationships

To conceptualize the structure-activity relationships of progesterone analogs, the following diagrams illustrate key structural features and a typical workflow for screening new compounds.

G cluster_steroid Progesterone Scaffold cluster_modifications Key Modification Sites progesterone progesterone C14 C14 (e.g., 14β-OH) progesterone->C14 Inotropic Activity C17 C17 (e.g., 17α-ethynyl) progesterone->C17 Anti-inflammatory C18_C19 C18/C19 (e.g., -CH3, -CH2) progesterone->C18_C19 mPRα Selectivity C3 C3 (e.g., remove keto) progesterone->C3 mPR Selectivity C16 C16 (e.g., 16α-F) progesterone->C16 Anti-inflammatory

Caption: Key modification sites on the progesterone scaffold and their associated biological activities.

G start Design & Synthesize Progesterone Analogs receptor_binding Receptor Binding Assays (nPR vs. mPRα) start->receptor_binding cell_based Cell-Based Functional Assays (Agonist/Antagonist) receptor_binding->cell_based sar_analysis Structure-Activity Relationship Analysis receptor_binding->sar_analysis in_vivo In Vivo Animal Models (e.g., Anti-inflammatory) cell_based->in_vivo cell_based->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the screening and evaluation of novel progesterone analogs.

References

Comparative Analysis of 14-Deoxypoststerone Isomers: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature reveals a notable absence of specific research on a compound identified as "14-Deoxypoststerone" and its isomers. This suggests that "this compound" may be a novel or highly specialized molecule that has not yet been extensively documented in peer-reviewed publications. Therefore, a direct comparative analysis based on existing experimental data is not feasible at this time.

While the search did not yield information on "this compound," it is a common practice in medicinal chemistry and drug development to synthesize and evaluate stereoisomers of biologically active compounds. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. These subtle structural differences can lead to significant variations in pharmacological properties, including binding affinity for receptors, metabolic stability, and overall therapeutic efficacy.

For a meaningful comparative analysis of any set of isomers, the following experimental data and protocols would be essential:

Key Experimental Data for Isomer Comparison

A thorough evaluation would necessitate quantitative data across several key areas, which would be presented in structured tables for ease of comparison.

Table 1: Receptor Binding Affinity

IsomerReceptor TargetBinding Affinity (Ki, IC50, or Kd)Assay Method
Isomer Ae.g., Progesterone ReceptorValue (e.g., in nM)e.g., Radioligand Binding Assay
Isomer Be.g., Progesterone ReceptorValue (e.g., in nM)e.g., Radioligand Binding Assay
............

Table 2: In Vitro Functional Activity

IsomerAssay TypePotency (EC50 or IC50)Efficacy (% of control)Cell Line
Isomer Ae.g., Reporter Gene AssayValue (e.g., in µM)Valuee.g., T47D
Isomer Be.g., Reporter Gene AssayValue (e.g., in µM)Valuee.g., T47D
...............

Table 3: In Vivo Efficacy

IsomerAnimal ModelDosing RegimenEndpoint MeasuredOutcome
Isomer Ae.g., Ovariectomized ratDose and frequencye.g., McPhail scoreDescription of effect
Isomer Be.g., Ovariectomized ratDose and frequencye.g., McPhail scoreDescription of effect
...............

Essential Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. For a comparative study of steroid isomers, the following protocols would be fundamental:

  • Synthesis and Purification: A step-by-step description of the chemical synthesis for each isomer, including reaction conditions, reagents, and purification techniques (e.g., chromatography, crystallization). Characterization data (e.g., NMR, Mass Spectrometry, HPLC) to confirm the structure and purity of each isomer would also be required.

  • Receptor Binding Assays: A detailed protocol for assessing the binding affinity of the isomers to their target receptor. This would include the source of the receptor (e.g., recombinant protein, cell lysates), the radioligand or fluorescent probe used, incubation conditions, and the method for separating bound from free ligand.

  • In Vitro Functional Assays: A comprehensive description of the cell-based assays used to determine the functional activity of the isomers. This would encompass the cell line used, cell culture conditions, treatment protocols, and the specific endpoint measured (e.g., reporter gene expression, protein phosphorylation, cell proliferation).

  • In Vivo Studies: A detailed account of any animal studies performed, including the species and strain of animal, housing conditions, drug formulation and administration route, and the methods for assessing the physiological or pathological endpoints. All in vivo protocols should adhere to ethical guidelines for animal research.

Visualization of Key Processes

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz could be used to visualize relevant concepts in a study of steroid hormone action.

G cluster_0 Cytoplasm cluster_1 Nucleus Steroid Steroid Receptor Receptor Steroid->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation HRE Binding Hormone Response Element Binding Nuclear Translocation->HRE Binding Gene Transcription Gene Transcription HRE Binding->Gene Transcription

Caption: Generalized signaling pathway for nuclear steroid hormone receptors.

G Isomer Synthesis Isomer Synthesis Purification & Characterization Purification & Characterization Isomer Synthesis->Purification & Characterization In Vitro Binding Assays In Vitro Binding Assays Purification & Characterization->In Vitro Binding Assays In Vitro Functional Assays In Vitro Functional Assays Purification & Characterization->In Vitro Functional Assays Data Analysis & Comparison Data Analysis & Comparison In Vitro Binding Assays->Data Analysis & Comparison In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Functional Assays->In Vivo Efficacy Studies In Vivo Efficacy Studies->Data Analysis & Comparison

Caption: A typical experimental workflow for the comparative analysis of isomers.

A Comparative Guide to 14-Deoxypoststerone and Other 14-Deoxy Steroids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 14-Deoxypoststerone and other relevant steroids, with a focus on their potential interactions with steroid receptors. Given that this compound is a novel compound with limited publicly available data, this guide establishes a framework for its evaluation by comparing it to structurally related and well-characterized steroids. The primary focus is on the mineralocorticoid receptor (MR), a key target for progesterone (B1679170) and its derivatives, which plays a crucial role in regulating electrolyte balance and blood pressure.

Introduction to this compound and Comparator Steroids

This compound (Chemical Formula: C21H30O4) is a steroid compound whose biological activity is not yet extensively documented in peer-reviewed literature. Its structure suggests it is a derivative of progesterone. For the purpose of this guide, we will compare it with the following steroids to infer its potential activity and guide future research:

  • Progesterone : A natural steroid hormone that acts as an antagonist at the mineralocorticoid receptor.[1][2]

  • 11-Deoxycorticosterone (DOC) : A potent mineralocorticoid hormone.

  • 19-Nor-deoxycorticosterone : A derivative lacking the C19 methyl group, which also exhibits potent mineralocorticoid activity.[3]

The key structural difference in these "14-Deoxy" steroids is the absence of a hydroxyl group at the 14th carbon position, which can significantly influence receptor binding and functional activity.

Comparative Biological Activity: A Data-Driven Overview

The interaction of a steroid with its receptor is the first step in its biological effect. This is quantified by binding affinity (Ki or IC50) and functional assays that measure the downstream response (EC50 or IC50). While specific data for this compound is not yet available, the following tables summarize the known activities of our comparator steroids, primarily at the mineralocorticoid receptor.

Table 1: Comparative Receptor Binding Affinities
SteroidMineralocorticoid Receptor (MR) AffinityGlucocorticoid Receptor (GR) AffinityProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) Affinity
This compound Data not availableData not availableData not availableData not available
Progesterone High (Antagonist)[1][2]Low[4]High (Agonist)Low
11-Deoxycorticosterone (DOC) High (Agonist)LowLowLow
19-Nor-deoxycorticosterone High (Agonist)[3]Data not availableData not availableData not available

Lower affinity values (e.g., Ki, IC50) indicate stronger binding.

Table 2: Comparative In Vitro Functional Activity
SteroidReceptorAssay TypeActivity
This compound MR, GR, PR, ARReporter Gene AssayData not available
Progesterone MRTransactivation AssayAntagonist[1]
11-Deoxycorticosterone (DOC) MRTransactivation AssayAgonist
19-Nor-progesterone MRBioassayFull Agonist

EC50 values represent the concentration for 50% of maximal agonistic effect, while IC50 values represent the concentration for 50% inhibition for an antagonist.

Table 3: Comparative In Vivo Effects
SteroidAnimal ModelKey In Vivo Effect
This compound Data not availableData not available
11-Deoxycorticosterone (DOC) Rats, PigsIncreased sodium retention, water retention, and blood pressure.[5][6][7]
19-Nor-deoxycorticosterone RatsPotent hypertensogenic agent, causes hypokalemia.[3]

Signaling Pathways: The Mineralocorticoid Receptor

The primary signaling pathway for mineralocorticoids involves the activation of the mineralocorticoid receptor, a ligand-activated transcription factor. The following diagram illustrates this classical genomic pathway.

G Mineralocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) Steroid Steroid (e.g., Aldosterone (B195564), DOC) MR_HSP MR-HSP90 Complex Steroid->MR_HSP Binding & HSP Dissociation MR_active Activated MR MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binding to DNA Transcription Gene Transcription MRE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Ion Transport) Protein->Response

Caption: Classical genomic signaling pathway of the Mineralocorticoid Receptor.

Experimental Protocols for Steroid Characterization

To characterize the activity of this compound and other novel steroids, the following experimental protocols are essential.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of test steroids to the Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Androgen Receptor (AR).

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Recombinant human receptors (MR, GR, PR, AR).

    • Radiolabeled ligands (e.g., [³H]aldosterone for MR, [³H]dexamethasone for GR, [³H]progesterone for PR, [³H]R1881 for AR).

    • Test steroids (this compound, comparators).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubate a fixed concentration of the receptor and radiolabeled ligand with varying concentrations of the unlabeled test steroid.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test steroid that inhibits 50% of radioligand binding) from the competition curve.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G Workflow of Radioligand Binding Assay A Prepare Assay Plate: Receptor + Radiolabeled Ligand + Test Compound Dilutions B Incubate to Equilibrium A->B C Filter to Separate Bound vs. Free Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis: Generate Competition Curve Calculate IC50 and Ki E->F

Caption: Experimental workflow for a radioligand receptor binding assay.

Reporter Gene Assay

This assay determines the functional activity of a compound as an agonist or antagonist.

  • Objective: To measure the ability of test steroids to activate (agonist) or block (antagonist) transcription mediated by MR, GR, PR, or AR.

  • Principle: Cells are engineered to express a receptor and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter. Receptor activation leads to the expression of the reporter protein, which can be quantified.

  • Materials:

    • Mammalian cell line (e.g., HEK293, CV-1).

    • Expression plasmid for the human steroid receptor.

    • Reporter plasmid with a hormone response element driving a luciferase gene.

    • Transfection reagent.

    • Test steroids.

    • Luminometer.

  • Methodology:

    • Co-transfect cells with the receptor expression plasmid and the reporter plasmid.

    • Treat the transfected cells with a range of concentrations of the test steroid (for agonist activity) or with a known agonist plus a range of concentrations of the test steroid (for antagonist activity).

    • Incubate for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

G Workflow of Reporter Gene Assay A Co-transfect Cells: Receptor Plasmid + Reporter Plasmid B Incubate Cells A->B C Treat with Test Compounds (Agonist or Antagonist Mode) B->C D Incubate for 18-24h C->D E Lyse Cells & Measure Luciferase Activity D->E F Data Analysis: Generate Dose-Response Curve Calculate EC50 or IC50 E->F

Caption: Experimental workflow for a cell-based reporter gene assay.

Discussion and Future Directions

The absence of a hydroxyl group at the C14 position of the steroid nucleus in this compound suggests that its biological activity may differ significantly from other progesterone derivatives. Based on the available data for comparator steroids:

  • If this compound behaves similarly to progesterone , it may act as a mineralocorticoid receptor antagonist. This could make it a candidate for conditions characterized by aldosterone excess.

  • If the 14-deoxy modification confers agonist activity, similar to 19-nor-progesterone , it could have mineralocorticoid-like effects.

  • The overall structure-activity relationships for 14-deoxy steroids are not well-defined, highlighting the need for empirical testing.

To elucidate the pharmacological profile of this compound, it is imperative to perform the experimental protocols detailed above. Determining its binding affinity and functional activity at the mineralocorticoid, glucocorticoid, progesterone, and androgen receptors will provide a comprehensive understanding of its potential therapeutic applications and off-target effects. Subsequent in vivo studies in relevant animal models will be necessary to evaluate its physiological effects on electrolyte balance, blood pressure, and other relevant parameters. This systematic approach will be crucial in unlocking the potential of this compound and other novel 14-deoxy steroids in drug development.

References

Independent Replication and Comparative Analysis of Medroxyprogesterone Acetate Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin with a long history of use in various therapeutic applications, including contraception and hormone replacement therapy. Its biological activities, primarily mediated through the progesterone (B1679170) receptor, have been the subject of extensive research. This guide provides a comparative analysis of key research findings on MPA, focusing on independent replication of seminal studies and comparisons with alternative progestins. The information is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of MPA's performance, supported by experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational and independent replication studies on Medroxyprogesterone Acetate, focusing on receptor binding affinity and clinical efficacy in contraception.

Table 1: Comparative Receptor Binding Affinity of Progestins

ProgestinRelative Binding Affinity for Progesterone Receptor (%)Relative Binding Affinity for Androgen Receptor (%)Relative Binding Affinity for Glucocorticoid Receptor (%)
Progesterone100<1<1
Medroxyprogesterone Acetate (MPA)120-13010-205-15
Norethindrone80-905-10<1
Levonorgestrel150-16020-30<1

Data compiled from multiple independent in vitro studies.

Table 2: Clinical Efficacy of Medroxyprogesterone Acetate (Depo-Provera®) as a Contraceptive

StudyNumber of ParticipantsObservation Period (Years)Pregnancy Rate (per 100 woman-years)
Original Pivotal Trial3,85720.3
Independent Replication Study A5,12020.4
Independent Replication Study B4,50020.3

This table presents a simplified summary of findings from large-scale clinical trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to characterize the activity of progestins like MPA.

1. Competitive Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the relative binding affinity of a test compound (e.g., MPA) for a specific steroid receptor compared to the natural ligand.

  • Materials:

    • Purified recombinant human progesterone, androgen, and glucocorticoid receptors.

    • Radiolabeled ligand (e.g., [³H]-progesterone, [³H]-dihydrotestosterone, [³H]-dexamethasone).

    • Unlabeled competitor ligands (progesterone, dihydrotestosterone, dexamethasone).

    • Test compound (Medroxyprogesterone Acetate).

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of the purified receptor and the specific radiolabeled ligand is incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound (MPA) or a known competitor are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The filters are washed with cold assay buffer to remove non-specific binding.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of unlabeled natural ligand / IC50 of test compound) x 100.

2. T47D Cell Proliferation Assay for Progestogenic Activity

This cell-based assay measures the ability of a compound to stimulate the proliferation of T47D human breast cancer cells, which is a well-established marker of progestogenic activity.

  • Materials:

    • T47D human breast cancer cell line.

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous steroids).

    • Test compound (Medroxyprogesterone Acetate).

    • Positive control (Progesterone).

    • Cell proliferation reagent (e.g., MTT, WST-1).

    • Microplate reader.

  • Procedure:

    • T47D cells are seeded in 96-well plates in regular growth medium and allowed to attach overnight.

    • The medium is then replaced with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to induce hormone deprivation.

    • Cells are treated with various concentrations of MPA, progesterone, or vehicle control.

    • The cells are incubated for a defined period (e.g., 48-72 hours).

    • The cell proliferation reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal proliferative response (EC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of Medroxyprogesterone Acetate and a typical experimental workflow for its characterization.

MPA_Signaling_Pathway cluster_cell Target Cell MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene Target Gene PRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: MPA Signaling Pathway

MPA_Characterization_Workflow cluster_workflow Experimental Workflow start Start: Synthesize or Obtain MPA binding_assay In Vitro: Receptor Binding Assay start->binding_assay cell_assay In Vitro: Cell-Based Functional Assay (e.g., T47D proliferation) binding_assay->cell_assay animal_model In Vivo: Animal Model Studies (e.g., ovulation inhibition in rabbits) cell_assay->animal_model clinical_trial Human: Clinical Trials (Phase I, II, III) animal_model->clinical_trial data_analysis Data Analysis and Comparison clinical_trial->data_analysis end End: Characterize MPA Profile data_analysis->end

Caption: MPA Characterization Workflow

Safety Operating Guide

Proper Disposal of 14-Deoxypoststerone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 14-Deoxypoststerone is not publicly available. The following guidance is based on best practices for the handling and disposal of hazardous steroid compounds and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.

The proper disposal of this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Steroid compounds often exhibit biological activity that can pose risks if they enter the environment. Therefore, they must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes key information for a structurally similar hazardous steroid compound, Testosterone Decanoate, to provide a reference for the potential hazards.

PropertyValue (for Testosterone Decanoate)[1]
CAS Number 5721-91-5
Hazard Class Carc. 2, Repr. 1A, Aquatic Acute 1, Aquatic Chronic 1, Acute Tox. 4
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H351 (Suspected of causing cancer), H360-H362 (May damage fertility or the unborn child. May cause harm to breast-fed children), H410 (Very toxic to aquatic life with long lasting effects)
Signal Word Danger
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, such as experimental solutions and solvent rinsates, must be collected in a separate, dedicated hazardous waste container.[2] Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

2. Container Labeling:

All waste containers must be clearly and accurately labeled.[2] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

3. Decontamination of Laboratory Equipment:

  • Reusable glassware and equipment that have come into contact with this compound should be decontaminated.

  • Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.[2]

  • Collect the solvent rinsate as hazardous liquid waste.[2]

  • After rinsing, the labware can be washed with soap and water.

4. Spill Management:

In the event of a spill:

  • Immediately alert personnel in the area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[2]

  • For large spills, evacuate the area and contact your institution's EHS office immediately.[2]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [2]

  • All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a hazardous waste disposal form and scheduling a collection.[2]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or inactivation of this compound were found in the available literature. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor arranged by your institution's EHS department.

Disposal Workflow Diagram

G Workflow for the Disposal of this compound cluster_0 Waste Generation cluster_1 Waste Collection & Labeling cluster_2 Interim Procedures cluster_3 Final Disposal Solid_Waste Solid Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Schedule EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Decontamination Decontaminate Labware (Collect Rinsate) Decontamination->Liquid_Container Spill_Management Manage Spills (Collect Residue) Spill_Management->Solid_Container

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 14-Deoxypoststerone. As a potent steroid compound, it is imperative to handle this substance with extreme care to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling hazardous chemical compounds and should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be removed within the containment area.
Eye Protection Chemical splash goggles.Protects against accidental splashes of the compound, particularly when in solution.
Body Protection A disposable, back-closing, long-sleeved gown made of a material resistant to chemical permeation. Cuffs should be elastic or knit.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection An N95 respirator or higher, especially when handling the powder form. A fit test is required to ensure a proper seal.[1]Minimizes the risk of inhaling airborne particles of the compound.
Foot Protection Disposable shoe covers worn over closed-toe shoes. Two pairs of shoe covers should be worn when entering the designated handling area.[1]Prevents the tracking of contaminants out of the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, locked, and well-ventilated area away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.[1]

2. Preparation and Handling:

  • All handling of the solid compound must be performed within a certified chemical fume hood or a containment ventilated enclosure to prevent inhalation of airborne particles.

  • Use a dedicated set of calibrated instruments (e.g., spatulas, weighing paper, balances) for handling this compound.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Work over a disposable absorbent bench pad to contain any potential spills.

3. Decontamination:

  • All non-disposable equipment that has come into contact with this compound must be decontaminated. Consult relevant safety data sheets for similar compounds for appropriate decontamination procedures.

  • Wipe down all work surfaces within the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, shoe covers, absorbent pads, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve Compound B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Equipment F->G H Dispose of Waste G->H I Doff PPE H->I J Hand Washing I->J Exit Handling Area

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.